5-bromo-1-methyl-1H-indole-2-carbaldehyde chemical and physical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde Executive Summary & Structural Logic As a Senior Application Scientist, evaluating a molecular build...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde
Executive Summary & Structural Logic
As a Senior Application Scientist, evaluating a molecular building block requires looking beyond its basic structure to understand its orthogonal reactivity. 5-Bromo-1-methyl-1H-indole-2-carbaldehyde is a highly versatile, polyfunctional scaffold utilized extensively in drug discovery and organometallic chemistry.
The strategic placement of its functional groups dictates its chemical behavior:
N-Methylation: The methyl group at the indole nitrogen eliminates hydrogen-bond donor capacity, thereby increasing the molecule's lipophilicity. Crucially, it prevents unwanted N-deprotonation or N-alkylation during strongly basic reactions (e.g., Grignard additions), directing reagents exclusively toward the aldehyde[1].
C-2 Carbaldehyde: Unlike C-3 carbaldehydes (which act as vinylogous amides and exhibit reduced electrophilicity due to nitrogen lone-pair delocalization), the C-2 carbaldehyde is highly electrophilic. It is primed for rapid nucleophilic attack and condensation reactions[2].
C-5 Bromine: This halogen serves as a robust, stable handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular expansion of the molecular framework after the sensitive aldehyde group has been transformed.
Physicochemical Data & Molecular Descriptors
To ensure reproducibility and accurate stoichiometric calculations, the foundational physicochemical properties of 5-bromo-1-methyl-1H-indole-2-carbaldehyde are summarized below,[3],[2].
The following protocols are designed as self-validating systems, explaining the causality behind each experimental choice to ensure high fidelity in replication.
Protocol A: Synthesis of Indolyl-Fulvene Precursors for Titanocene Anti-Cancer Agents
This workflow details the condensation of the target compound with cyclopentadiene to form a fulvene derivative, a critical precursor for [1],[2].
Step-by-Step Methodology:
Preparation: Dissolve 5-bromo-1-methyl-1H-indole-2-carbaldehyde (2.0 g, 8.4 mmol) in 70 mL of anhydrous methanol (MeOH) within a round-bottom flask[2].
Monomer Generation: Add freshly cracked cyclopentadiene (0.71 mL, 8.4 mmol) to the solution[2].
Causality: Cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction. It must be thermally cracked (retro-Diels-Alder at ~180 °C) immediately prior to use to ensure the presence of the reactive monomer.
Organocatalysis: Introduce pyrrolidine (0.68 mL, 8.4 mmol) dropwise[2]. The solution will gradually transition from yellow to red.
Causality: Pyrrolidine acts as a secondary amine organocatalyst. It condenses with the C-2 aldehyde to form a highly electrophilic iminium ion intermediate. This lowers the LUMO of the electrophile, drastically accelerating the nucleophilic attack by the weakly nucleophilic cyclopentadiene.
Reaction & Isolation: Stir the mixture at room temperature for 16 hours. An orange solid will precipitate. Filter the precipitate, wash with cold MeOH, and dry under a vacuum to yield the fulvene derivative (~60% yield)[2].
Causality: The highly conjugated indolyl-fulvene product has significantly lower solubility in methanol than the starting materials. This spontaneous precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and acts as a self-purifying step.
Protocol B: Regiocontrolled 1,2-Migration for Carbazole Synthesis
This protocol leverages the C-2 position to build complex polycyclic scaffolds via a[4],[5].
Step-by-Step Methodology:
Nucleophilic Addition: React 5-bromo-1-methyl-1H-indole-2-carbaldehyde with an alkynyl Grignard reagent in anhydrous THF at -78 °C to yield the corresponding 1-(indol-2-yl)-3-alkyn-1-ol intermediate.
Catalytic Activation: Dissolve the purified alkynol in anhydrous toluene. Add 5 mol% of Platinum(IV) chloride (PtCl₄) under an argon atmosphere[4].
Cyclization: Heat the mixture to 80 °C. Monitor the consumption of the starting material via TLC.
Causality: PtCl₄ functions as a carbophilic Lewis acid, selectively activating the alkyne π-system. The electron-rich C-3 position of the indole attacks the activated alkyne, forming a strained spirocyclic intermediate.
Migration & Aromatization: The hydroxyl group facilitates a regiocontrolled 1,2-migration of the adjacent substituent, expanding the ring. Subsequent dehydration restores aromaticity, yielding a functionalized carbazole core[4].
Visualizing the Synthetic Network
The following diagram maps the divergent synthetic pathways originating from the 5-bromo-1-methyl-1H-indole-2-carbaldehyde scaffold.
Deally, A., Hackenberg, F., Lally, G., & Tacke, M. (2012). Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives. International Journal of Medicinal Chemistry, 2012, 905981.
URL:[Link]
Ma, D., Qiu, Y., Kong, W., & Ma, S. (2014). Regiocontrolled 1,2-migration in cyclization of 1-(indol-2-yl)-3-alkyn-1-ols: (Ph₃P)Au⁺ vs. PtCl₄. Organic Chemistry Frontiers, 1(1), 62-67.
URL:[Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-bromo-1-methyl-1H-indole-2-carbaldehyde
An Examination of Spectroscopic Signatures for a Key Synthetic Intermediate Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-1-methyl-1H-ind...
Author: BenchChem Technical Support Team. Date: April 2026
An Examination of Spectroscopic Signatures for a Key Synthetic Intermediate
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromo-1-methyl-1H-indole-2-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development and organic synthesis, this document offers a thorough interpretation of the spectral data, crucial for the structural elucidation and quality control of this important heterocyclic compound. The guide will delve into the theoretical principles behind the observed chemical shifts and coupling constants, providing a framework for understanding the electronic environment of the molecule. While direct experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related analogs and established NMR principles to provide a robust predictive analysis.
Introduction: The Significance of 5-bromo-1-methyl-1H-indole-2-carbaldehyde
The indole scaffold is a ubiquitous motif in a vast array of natural products and pharmaceutically active compounds.[1] The targeted functionalization of the indole ring allows for the fine-tuning of biological activity. 5-bromo-1-methyl-1H-indole-2-carbaldehyde serves as a versatile intermediate in the synthesis of more complex molecules. The presence of the bromo-substituent at the C5 position, a methyl group on the indole nitrogen, and a carbaldehyde at the C2 position provides multiple reactive handles for further chemical transformations.
Accurate structural characterization is paramount in synthetic chemistry, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-bromo-1-methyl-1H-indole-2-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the indole ring, and the N-methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and aldehyde groups, and the electron-donating nature of the indole nitrogen.
Table 1: Predicted ¹H NMR Spectroscopic Data for 5-bromo-1-methyl-1H-indole-2-carbaldehyde
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~9.9 - 10.1
s
1H
H-1' (Aldehyde)
~7.9 - 8.1
d
1H
H-4
~7.5 - 7.7
dd
1H
H-6
~7.3 - 7.5
d
1H
H-7
~7.2 - 7.4
s
1H
H-3
~3.8 - 4.0
s
3H
N-CH₃
Interpretation of the ¹H NMR Spectrum:
Aldehyde Proton (H-1'): The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum (~δ 10.0 ppm).[2] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene portion of the indole ring will appear in the aromatic region of the spectrum.
H-4: This proton is expected to be a doublet, coupled to H-6. It will be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing bromine atom at C5 and the heterocyclic ring.
H-6: This proton will appear as a doublet of doublets, showing coupling to both H-4 and H-7.
H-7: This proton is expected to be a doublet, coupled to H-6.
Indole C3-Proton (H-3): The proton at the C3 position of the indole ring is expected to appear as a singlet.
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the indole nitrogen will appear as a sharp singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-bromo-1-methyl-1H-indole-2-carbaldehyde
Chemical Shift (δ) ppm
Assignment
~182 - 185
C-1' (Aldehyde Carbonyl)
~138 - 140
C-7a
~135 - 137
C-2
~128 - 130
C-5
~125 - 127
C-4
~123 - 125
C-6
~115 - 117
C-3a
~112 - 114
C-7
~103 - 105
C-3
~31 - 33
N-CH₃
Interpretation of the ¹³C NMR Spectrum:
Carbonyl Carbon (C-1'): The carbon of the aldehyde group will be the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen atom.
Aromatic and Heterocyclic Carbons: The carbons of the indole ring will resonate in the aromatic region. The carbon atom bearing the bromine (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-2, C-3a, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear at the most upfield region of the spectrum.
Experimental Protocols
To obtain high-quality NMR spectra of 5-bromo-1-methyl-1H-indole-2-carbaldehyde, the following experimental procedure is recommended.
4.1. Sample Preparation
Weighing: Accurately weigh 5-10 mg of the solid 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for many organic molecules.
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
4.2. NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Acquisition:
Pulse Program: A standard single-pulse sequence.
Number of Scans: 16 to 32 scans are typically sufficient.
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
Reference: The residual solvent peak can be used as an internal reference (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
Pulse Program: A proton-decoupled pulse sequence.
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable for accurate integration of quaternary carbons.
Reference: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of 5-bromo-1-methyl-1H-indole-2-carbaldehyde with atom numbering used for NMR assignments.
Caption: Molecular structure of 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-bromo-1-methyl-1H-indole-2-carbaldehyde. By understanding the expected chemical shifts, multiplicities, and coupling patterns, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data, ensuring reliable and reproducible results in a drug discovery and development setting.
References
BenchChem. (2025). Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
European Journal of Chemistry. (2012, June 15). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
Santa Cruz Biotechnology. (n.d.). 5-bromo-1H-indole-2-carbaldehyde.
Santa Cruz Biotechnology. (n.d.). 5-bromo-1-methyl-1H-indole-3-carbaldehyde.
crystal structure analysis of 5-bromo-1-methyl-1H-indole-2-carbaldehyde
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical ove...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-bromo-1-methyl-1H-indole-2-carbaldehyde. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep understanding of the structure-property relationships vital for advanced research and development.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the amino acid tryptophan to anti-cancer agents like vinblastine.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug discovery.[2][3] The title compound, 5-bromo-1-methyl-1H-indole-2-carbaldehyde, is a versatile synthetic intermediate.[4][5] The bromine atom at the 5-position and the carbaldehyde group at the 2-position offer reactive handles for further chemical modification, enabling the construction of complex molecular architectures for novel therapeutics and functional materials.[2][4]
Determining the precise three-dimensional atomic arrangement through single-crystal X-ray analysis is paramount. This knowledge transcends simple characterization; it provides critical insights into the molecule's steric and electronic profile, dictates its crystal packing, and informs rational drug design through techniques like structure-based virtual screening and molecular docking.[6][7]
Synthesis and Single Crystal Growth
A robust and reproducible protocol for synthesis and crystallization is the foundation of any crystallographic study. High-purity material is essential for growing the high-quality single crystals required for diffraction experiments.
Synthesis Protocol: Vilsmeier-Haack Formylation
The introduction of the carbaldehyde group at the C2 position of the indole ring can be effectively achieved via a modified Vilsmeier-Haack reaction. The N-methylation of the starting 5-bromo-1H-indole is a prerequisite.
Step 1: N-Methylation of 5-Bromo-1H-indole
Suspend sodium hydride (NaH, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere in a flame-dried round-bottom flask.
Cool the suspension to 0 °C in an ice bath.
Add a solution of 5-bromo-1H-indole (1.0 equivalent) in anhydrous DMF dropwise to the suspension. Stir for 30 minutes at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by carefully adding ice-cold water.
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-bromo-1-methyl-1H-indole.
Step 2: Formylation of 5-Bromo-1-methyl-1H-indole
In a separate flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to anhydrous DMF (3.0 equivalents) at 0 °C. Stir for 30 minutes.
Add a solution of the crude 5-bromo-1-methyl-1H-indole from Step 1 in anhydrous DMF to the Vilsmeier reagent at 0 °C.
Heat the reaction mixture to 90 °C and stir for 2-3 hours. Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and pour it onto crushed ice.
Basify the solution to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.
Extract the product, 5-bromo-1-methyl-1H-indole-2-carbaldehyde, with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Crystallization Protocol: Slow Evaporation
The quality of the crystal is the single most important factor for a successful diffraction experiment. Slow evaporation is a reliable method for obtaining diffraction-quality crystals.
Dissolve the purified 5-bromo-1-methyl-1H-indole-2-carbaldehyde in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a clean vial.
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days at room temperature.
Protect the vial from vibrations and rapid temperature fluctuations.
Monitor the vial for the formation of well-defined, transparent crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.[8]
Caption: Synthesis and Crystallization Workflow.
Single-Crystal X-ray Diffraction Analysis
The core of the structural investigation lies in the precise measurement and interpretation of the X-ray diffraction pattern from a single crystal.
Experimental Protocol: Data Collection and Processing
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation.[8][9]
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.[8]
The electron density map, and thus the crystal structure, is solved from the processed diffraction data.
Structure Solution: The initial atomic positions are determined using direct methods, a powerful technique for solving the "phase problem" in crystallography. This is typically performed with software like SHELXS.[8]
Structure Refinement: The initial model is then refined against the experimental data using a full-matrix least-squares method on F², often with programs like SHELXL.[8] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]
Crystallographic Data Summary
The final refined structure is evaluated by several figures of merit, including the R-factor. The following table presents representative crystallographic data, modeled after known structures of similar indole derivatives, as a specific entry for the title compound is not publicly available.[8][9][10]
Parameter
Representative Value
Chemical Formula
C₁₀H₈BrNO
Formula Weight
238.08 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
~7.5
b (Å)
~15.0
c (Å)
~8.0
α (°)
90
β (°)
~105
γ (°)
90
Volume (ų)
~870
Z (molecules/unit cell)
4
Temperature (K)
100(2)
Radiation (λ, Å)
Mo Kα (0.71073)
R₁ [I > 2σ(I)]
< 0.05
wR₂ (all data)
< 0.12
Goodness-of-fit (S)
~1.0
Interpretation of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Molecular Geometry
The indole ring system is expected to be nearly planar. Key structural features to analyze include:
Bond Lengths and Angles: The C-N and C-C bond lengths within the indole core will exhibit values intermediate between single and double bonds, confirming the aromatic nature of the ring. The C-Br, C=O, and N-CH₃ bond lengths should be compared with standard values from the literature or databases like the Cambridge Structural Database (CSD).[11][12] For example, the C(sp²)-Br bond is typically around 1.90 Å.
Conformation: The orientation of the aldehyde group relative to the indole ring is of particular interest. There may be a slight torsion from perfect planarity due to steric or electronic effects.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is governed by non-covalent interactions, which are critical for the material's bulk properties and can provide insights into molecular recognition at biological targets.
Hydrogen Bonding: While the title compound lacks strong hydrogen bond donors (like N-H), the aldehyde oxygen is a potential hydrogen bond acceptor. Weak C-H···O interactions involving the aldehyde or aromatic C-H groups may play a significant role in stabilizing the crystal lattice.[8][13]
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the aldehyde oxygen of a neighboring molecule. This type of interaction is increasingly recognized as a powerful tool in crystal engineering and drug design.
π-π Stacking: The planar indole rings may engage in π-π stacking interactions, further stabilizing the crystal structure.
Conclusion and Implications for Drug Development
The single-crystal X-ray analysis of 5-bromo-1-methyl-1H-indole-2-carbaldehyde provides an unambiguous determination of its three-dimensional structure. This empirical data is invaluable for:
Confirming Molecular Identity: It provides definitive proof of the synthesized compound's structure.
Understanding Reactivity: The observed bond lengths and molecular conformation offer insights into the molecule's electronic distribution and steric accessibility, helping to predict its chemical behavior.
Informing Rational Drug Design: The precise atomic coordinates serve as a crucial input for computational modeling. Researchers can use this structure to perform molecular docking studies, designing new derivatives that fit optimally into the binding site of a target protein.[6][7] The bromine atom, for instance, can be explored as a vector for further chemical elaboration or as a key interaction point within a binding pocket.[2]
References
Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (2019). Journal of Molecular Structure. [Link]
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PLoS ONE. [Link]
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI. [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. [Link]
Synthesis, single crystal X-ray analysis, and vibrational spectral studies of 5,6-dibromo-11,12,13,14-tetrahydro-15-oxa-10b,14a-diaza-11,14-methanodibenzo[b,h]cycloocta[jkl]-as-indacene. (2022). Taylor & Francis Online. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2020). RSC Advances. [Link]
5-Methyl-1H-indole-3-carbaldehyde. (2012). Acta Crystallographica Section E. [Link]
Crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, C16H9BrINO2. (2023). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone. (2008). Acta Crystallographica Section E. [Link]
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (2018). Beilstein Archives. [Link]
An In-Depth Technical Guide to the Synthesis of 5-bromo-1-methyl-1H-indole-2-carbaldehyde
Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules. Functionalization of the indole ring...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules. Functionalization of the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile. Among these, indole-2-carbaldehyde derivatives are particularly valuable synthetic intermediates. The introduction of a bromine atom at the C5-position and a methyl group on the indole nitrogen (N1) creates 5-bromo-1-methyl-1H-indole-2-carbaldehyde, a versatile building block for accessing novel chemical entities in drug discovery programs.
This technical guide provides a comprehensive overview of a robust and regioselective synthetic pathway to 5-bromo-1-methyl-1H-indole-2-carbaldehyde. We will delve into the strategic considerations behind the chosen pathway, provide detailed, field-tested experimental protocols, and explore the underlying chemical mechanisms that ensure high selectivity and yield. This document is intended for researchers, chemists, and professionals in the field of drug development who require a reliable method for the preparation of this key intermediate.
Retrosynthetic Analysis and Strategic Pathway Selection
A logical retrosynthetic analysis of the target molecule, 5-bromo-1-methyl-1H-indole-2-carbaldehyde (1) , suggests a disconnection at the C2-formyl group and the N1-methyl group. This leads to the key intermediate, 5-bromo-1-methyl-1H-indole (2) , which can be derived from the commercially available starting material, 5-bromo-1H-indole (3) .
The primary challenge in this synthesis is the regioselective introduction of the formyl group at the C2 position. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, typically favor substitution at the more electron-rich C3 position of the indole nucleus.[1][2] Therefore, a more nuanced strategy is required to achieve the desired C2-functionalization.
The most effective and well-documented strategy to overcome this challenge is a directed ortho-metalation (DoM) approach.[3] This involves the deprotonation of the most acidic proton, which in the case of an N-substituted indole, is at the C2 position. The resulting C2-lithiated species can then be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to selectively yield the C2-aldehyde.[3]
Based on this analysis, a robust two-step synthetic pathway is proposed:
N-Methylation: Synthesis of the intermediate 5-bromo-1-methyl-1H-indole (2) from 5-bromo-1H-indole (3) .
C2-Formylation via Directed Lithiation: Regioselective formylation of 2 to yield the final product 1 .
Overall Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 5-bromo-1-methyl-1H-indole (Intermediate 2)
Rationale and Method Selection
The first step involves the alkylation of the indole nitrogen. A common and effective method for N-methylation involves deprotonation of the indole N-H with a base, followed by nucleophilic attack on a methylating agent. While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and careful handling due to the evolution of flammable hydrogen gas.[4][5]
A more scalable and operationally simpler alternative utilizes a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. For the methylating agent, dimethyl carbonate (DMC) is an excellent choice. It is an environmentally benign reagent and, when used with K₂CO₃ at elevated temperatures, provides efficient and clean N-methylation of indoles.[6] This method avoids the hazards associated with more reactive agents like methyl iodide.
Detailed Experimental Protocol
Procedure for N-methylation of 5-bromo-1H-indole: [6]
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a thermocouple, add 5-bromo-1H-indole (3 ) (3.0 g, 15.3 mmol, 1.0 eq), potassium carbonate (K₂CO₃) (4.25 g, 30.8 mmol, 2.0 eq), and N,N-dimethylformamide (DMF) (20 mL).
Addition of Reagent: To the stirred suspension, add dimethyl carbonate (DMC) (3.9 mL, 46.1 mmol, 3.0 eq).
Reaction Conditions: Heat the reaction mixture to 130 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature, then pour it into a beaker containing 100 mL of cold water. A precipitate will form.
Isolation: Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL).
Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Part 2: Synthesis of 5-bromo-1-methyl-1H-indole-2-carbaldehyde (Target 1)
Mechanistic Causality: C2 vs. C3 Formylation
The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the typical site for electrophilic aromatic substitution. The Vilsmeier-Haack reaction, which employs an electrophilic chloroiminium ion (the Vilsmeier reagent), reliably formylates indoles at the C3 position.[1][2]
To achieve formylation at the less reactive C2 position, we must override this inherent electronic preference. The directed ortho-metalation (DoM) strategy accomplishes this by exploiting the acidity of the C-H bonds. After N-substitution (methylation), the C2-proton becomes the most acidic proton on the indole ring due to the inductive effect of the adjacent nitrogen atom.[8] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes this C2-proton to form a stable 2-lithioindole intermediate. This intermediate is a potent nucleophile that reacts regioselectively at C2 with added electrophiles.
Caption: Comparison of C3 vs. C2 formylation strategies.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the C2-formylation of N-substituted indoles via directed lithiation.[3]
Reaction Setup: In a 100 mL flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve 5-bromo-1-methyl-1H-indole (2 ) (2.10 g, 10.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF) (40 mL).
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To the stirred solution, add n-butyllithium (n-BuLi) (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithioindole intermediate may be observed as a slight color change.
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (0.85 mL, 11.0 mmol, 1.1 eq) dropwise to the reaction mixture at -78 °C.
Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional 1 hour. Quench the reaction by the careful, slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
Washing and Drying: Combine the organic layers and wash with water (2 x 30 mL) and then brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexanes) to afford 5-bromo-1-methyl-1H-indole-2-carbaldehyde (1) as a solid.
C2-Formylation Workflow
Caption: Step-by-step workflow for the C2-lithiation and formylation.
The synthesis of 5-bromo-1-methyl-1H-indole-2-carbaldehyde is efficiently achieved through a strategic two-step sequence starting from commercially available 5-bromo-1H-indole. The key to this process is overcoming the inherent C3-regioselectivity of electrophilic substitution on the indole ring. By employing a directed ortho-metalation strategy, the formyl group is installed with high precision at the C2 position. The protocols detailed in this guide are robust, scalable, and utilize well-established chemical transformations, providing a reliable pathway for medicinal chemists and researchers to access this valuable synthetic building block.
References
G¨onciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10). Available at: [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
Google Patents. (n.d.). US6326501B1 - Methylation of indole compounds using dimethyl carbonate. Google Patents.
Muto, Y., Suzuki, H., Tani, M., & Yokoyama, Y. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1855. Available at: [Link]
Navigating the Uncharted: A Technical Safety and Toxicity Profile of 5-bromo-1-methyl-1H-indole-2-carbaldehyde
An Essential Guide for Researchers and Drug Development Professionals Executive Summary 5-bromo-1-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative with potential applications in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
An Essential Guide for Researchers and Drug Development Professionals
Executive Summary
5-bromo-1-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety and toxicity profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the known and extrapolated safety data for 5-bromo-1-methyl-1H-indole-2-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to offer a robust framework for safe handling, risk assessment, and emergency preparedness.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 5-position and an aldehyde at the 2-position of the 1-methylindole core creates a molecule with unique electronic and steric properties, offering multiple avenues for further chemical modification. These features make it a valuable building block in the synthesis of complex molecular architectures with potential biological activity. However, these same reactive functional groups necessitate a cautious and informed approach to its handling.
Extrapolated Hazard Identification and Classification
Based on these analogs, 5-bromo-1-methyl-1H-indole-2-carbaldehyde is anticipated to be classified as follows:
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[1][2]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Visualizing Hazard Classification
Caption: Potential GHS Hazard Classifications for 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Toxicological Profile: An Evidence-Based Assessment
A comprehensive toxicological profile for 5-bromo-1-methyl-1H-indole-2-carbaldehyde has not been established. However, insights can be drawn from its structural components and related molecules.
Acute Toxicity: Data on acute oral, dermal, or inhalation toxicity is not available. However, many organic aldehydes exhibit some level of toxicity. It is prudent to assume the compound may be harmful if swallowed, in contact with skin, or if inhaled.[3]
Dermal and Ocular Effects: As an aldehyde and a bromo-substituted aromatic compound, it is expected to be irritating to the skin and eyes.[1][3] Prolonged or repeated skin contact may lead to dermatitis.
Respiratory Sensitization: Aldehydes are known to be potential respiratory irritants.[1][2] Inhalation of dust or vapors should be minimized.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is a carcinogen, mutagen, or reproductive toxin. However, the absence of data does not equate to the absence of effect. For a related compound, 5-Bromo-1H-indole-2-carboxylic acid methyl ester, no component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.
Safe Handling and Storage: A Protocol for Minimizing Exposure
A rigorous adherence to standard laboratory safety protocols is essential when working with 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Personal Protective Equipment (PPE)
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4] Standard laboratory safety glasses are not sufficient.
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[4] Inspect gloves for any signs of degradation before use.
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[4] If the potential for aerosolization exists or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Engineering Controls
Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Storage
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Exposure Route
First-Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][4]
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][4]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][4]
For Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
Physicochemical and Reactivity Data
Understanding the physicochemical properties and reactivity of 5-bromo-1-methyl-1H-indole-2-carbaldehyde is crucial for both its application in synthesis and for anticipating potential hazards.
The aldehyde functional group is susceptible to oxidation and nucleophilic attack. The bromo-substituted indole ring can participate in various cross-coupling reactions.
Hazardous Decomposition Products
Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.
Disposal Considerations
All waste materials containing 5-bromo-1-methyl-1H-indole-2-carbaldehyde should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
The Path Forward: A Call for Further Investigation
This technical guide serves as a foundational resource for the safe handling and use of 5-bromo-1-methyl-1H-indole-2-carbaldehyde. It is imperative for the scientific community to contribute to a more complete understanding of this and other novel compounds. We strongly encourage researchers to:
Conduct and publish comprehensive toxicological studies.
Develop and disseminate a formal Safety Data Sheet.
Share observations and experiences related to its handling and reactivity.
By fostering a culture of safety and open communication, we can collectively advance scientific discovery while ensuring the protection of all researchers.
References
Safety Data Sheet for 1-Methylindole-3-carboxaldehyde.
Thermo Fisher Scientific, Safety D
MSDS of 5-Bromo-1H-indole-2-carboxylic acid methyl ester, Capot Chemical.
ECHEMI, 5-Bromoindole-3-carboxaldehyde SDS, 877-03-2 Safety D
Carl ROTH, Safety D
Fisher Scientific, Safety Data Sheet for 5-Bromothiophene-2-carbaldehyde.
step-by-step protocol for synthesizing 5-bromo-1-methyl-1H-indole-2-carbaldehyde
Application Note: Synthesis Protocol for 5-bromo-1-methyl-1H-indole-2-carbaldehyde Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Synthesis of titanocene dichloride deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis Protocol for 5-bromo-1-methyl-1H-indole-2-carbaldehyde
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Areas: Synthesis of titanocene dichloride derivatives, MreB inhibitors, and fluorescent probes[1][2].
Introduction and Mechanistic Insights
The compound 5-bromo-1-methyl-1H-indole-2-carbaldehyde is a highly valued bifunctional building block in medicinal chemistry. The presence of the C5-bromide allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the C2-carbaldehyde serves as an electrophilic handle for reductive aminations, condensation reactions, and the synthesis of complex heterocycles[1][2].
Synthesizing this target requires a precise, two-phase chemoselective approach. Direct formylation of indoles via the Vilsmeier-Haack reaction overwhelmingly favors the C3 position due to the high electron density at that carbon. To selectively install the formyl group at the C2 position, a directed ortho-lithiation strategy is employed.
Causality in Experimental Design:
N-Methylation (Phase 1): The free indole N-H (pKa ~16) must be protected to prevent the consumption of strongly basic organolithium reagents. N-methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI) not only protects the amine but also provides an inductive directing effect that activates the C2 proton for subsequent lithiation[1].
Chemoselective C2-Lithiation & Formylation (Phase 2): The critical challenge in this step is chemoselectivity. 5-bromo-1-methylindole contains two highly reactive sites for organolithiums: the acidic C2 proton and the C5 bromine atom. While standard literature sometimes utilizes n-Butyllithium (n-BuLi) for indole C2-deprotonation[1], applying n-BuLi to a brominated substrate risks rapid, competitive halogen-metal exchange at C5. To circumvent this, Lithium Diisopropylamide (LDA) —a sterically hindered, non-nucleophilic base—is highly recommended. LDA selectively deprotonates the C2 position kinetically at -78 °C without triggering Br-Li exchange. The resulting 2-lithio intermediate is then trapped with anhydrous N,N-Dimethylformamide (DMF). Subsequent acidic hydrolysis of the tetrahedral hemiaminal intermediate yields the target C2-aldehyde.
Experimental Workflow Diagram
Synthesis workflow of 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Quantitative Data & Stoichiometry
Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis
Phase
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
1
5-Bromo-1H-indole
196.04
1.0
1.96 g (10 mmol)
Starting Material
1
Sodium Hydride (60% in oil)
24.00
1.2
480 mg (12 mmol)
Base (Deprotonation)
1
Methyl Iodide (MeI)
141.94
1.5
0.93 mL (15 mmol)
Electrophile
1
Anhydrous THF
N/A
N/A
30 mL
Solvent
2
5-Bromo-1-methylindole
210.07
1.0
~2.10 g (10 mmol)
Intermediate
2
LDA (2.0 M in THF/heptane)
107.12
1.15
5.75 mL (11.5 mmol)
Non-nucleophilic Base
2
Anhydrous DMF
73.09
3.0
2.32 mL (30 mmol)
Formylating Agent
2
Anhydrous THF
N/A
N/A
40 mL
Solvent
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 5-Bromo-1-methylindole
Self-Validation Checkpoint: The disappearance of the N-H stretch (~3300 cm⁻¹) in IR spectroscopy or the N-H proton (~8.0 ppm) in ¹H NMR confirms successful methylation.
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon/nitrogen inlet.
Deprotonation: Charge the flask with NaH (60% dispersion in mineral oil, 480 mg, 12.0 mmol). Wash the NaH with anhydrous hexanes (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Suspend the purified NaH in anhydrous THF (15 mL) and cool the suspension to 0 °C using an ice-water bath.
Substrate Addition: Dissolve 5-bromo-1H-indole (1.96 g, 10.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Causality: Dropwise addition controls the exothermic evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the indolyl sodium salt.
Alkylation: Add Methyl Iodide (0.93 mL, 15.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor by TLC (Hexanes:EtOAc 8:2) until the starting material is fully consumed.
Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-bromo-1-methylindole can be used directly in Phase 2 or purified via silica gel flash chromatography.
Phase 2: C2-Lithiation and Formylation
Self-Validation Checkpoint: The appearance of an aldehyde proton singlet (~9.9 ppm) and an N-methyl singlet (~4.0 ppm) in ¹H NMR confirms the final product structure[1].
Preparation: Flame-dry a 250 mL round-bottom flask. Add the 5-bromo-1-methylindole (approx. 2.10 g, 10.0 mmol) and dissolve in anhydrous THF (40 mL) under a strict argon atmosphere.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.
Lithiation: Slowly add LDA (2.0 M solution, 5.75 mL, 11.5 mmol) dropwise down the side of the flask over 10 minutes. Causality: Maintaining the temperature strictly at -78 °C during LDA addition ensures kinetic deprotonation at C2 while suppressing the thermodynamically driven halogen-metal exchange at the C5-bromide. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the 2-lithio species.
Formylation: Add anhydrous DMF (2.32 mL, 30.0 mmol) rapidly in one portion. Stir the reaction mixture at -78 °C for an additional 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
Hydrolysis & Workup: Quench the reaction by adding 1 M aqueous HCl (30 mL) and stir vigorously for 15 minutes to fully hydrolyze the hemiaminal intermediate to the aldehyde. Extract the mixture with Dichloromethane (DCM) or Ethyl Acetate (3 × 30 mL). Wash the combined organics with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc, typically 9:1 to 7:3) to afford 5-bromo-1-methyl-1H-indole-2-carbaldehyde as a solid.
References
Title: Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives
Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC)
URL: [Link][1]
Title: Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria
Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC)
URL: [Link][2]
Application Note: 5-Bromo-1-methyl-1H-indole-2-carbaldehyde in Divergent API Synthesis
Strategic Functionalization of a Privileged Bifunctional Scaffold As a Senior Application Scientist, I frequently evaluate molecular building blocks that offer orthogonal reactivity for complex drug discovery workflows....
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Functionalization of a Privileged Bifunctional Scaffold
As a Senior Application Scientist, I frequently evaluate molecular building blocks that offer orthogonal reactivity for complex drug discovery workflows. 5-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 1287693-76-8) is a premier example of such a scaffold. Featuring an electron-rich N-methyl indole core, this intermediate presents two distinct, highly controllable functional handles: a C5-bromide for transition-metal-catalyzed cross-couplings, and a C2-carbaldehyde for condensation and reductive amination pathways.
This guide provides a comprehensive, self-validating protocol framework for leveraging this 1[1] in the divergent synthesis of active pharmaceutical ingredients (APIs) and organometallic therapeutics.
Structural Rationale & Mechanistic Insights
The utility of 5-bromo-1-methyl-1H-indole-2-carbaldehyde lies in the predictable electronic isolation of its functional groups:
N-Methylation: The methyl group at the indole nitrogen prevents unwanted N-alkylation or N-arylation during downstream cross-coupling, eliminating the need for transient protecting groups (e.g., Boc or Ts). It also enhances the lipophilicity of the final API.
C5-Bromo Handle: Position 5 on the indole ring is ideal for Pd-catalyzed sp²-sp² couplings (Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the distant C2-aldehyde slightly activates the C5-CBr bond toward oxidative addition by palladium.
C2-Carbaldehyde Handle: The aldehyde is primed for nucleophilic attack. Because it is conjugated with the indole system, it is slightly less reactive than aliphatic aldehydes, allowing for highly chemoselective reactions such as organocatalytic Knoevenagel condensations, as demonstrated in the2[2].
Synthetic Divergence Workflow
The following diagram illustrates the orthogonal pathways accessible from this central hub.
Divergent synthetic workflows for 5-bromo-1-methyl-1H-indole-2-carbaldehyde functionalization.
When functionalizing the C5 position, preserving the sensitive C2-aldehyde is paramount. Harsh bases or overly active catalysts can lead to aldehyde degradation or unwanted aldol-type side reactions. Table 1 summarizes the optimization causality for coupling phenylboronic acid to the scaffold.
Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling at C5
Entry
Catalyst System
Solvent
Base
Temp (°C)
Yield (%)
Mechanistic Causality / Observation
1
Pd(PPh₃)₄ (5 mol%)
Toluene/EtOH
Na₂CO₃
90
65
High temp caused partial aldehyde degradation; sluggish oxidative addition.
2
Pd(OAc)₂ / SPhos
Dioxane/H₂O
K₃PO₄
80
88
Electron-rich SPhos accelerated coupling, but strong base induced minor side reactions.
3
Pd(dppf)Cl₂ (5 mol%)
Dioxane/H₂O
K₂CO₃
80
94
Optimal. Bidentate dppf ligand prevents Pd black formation; mild base protects the aldehyde.
4
Pd₂(dba)₃ / XPhos
THF/H₂O
K₃PO₄
70
82
Good conversion at lower temp, but dba ligands interfered with product isolation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Each includes built-in analytical checkpoints to ensure mechanistic fidelity without waiting for final isolation.
Objective: Arylate the C5 position while leaving the C2-aldehyde intact for subsequent functionalization.
Preparation: In an oven-dried Schlenk flask, combine 5-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (v/v 4:1).
Causality: Degassing (via freeze-pump-thaw or rigorous N₂ sparging) is critical. Oxygen not only degrades the Pd(0) active species but can also auto-oxidize the C2-aldehyde to a carboxylic acid under basic conditions.
Reaction: Heat the biphasic mixture at 80 °C under N₂ for 4–6 hours.
Self-Validation & Analytics:
TLC: Monitor disappearance of the starting material (R_f ~ 0.6 in 3:1 Hexanes/EtOAc). The product typically runs slightly lower (R_f ~ 0.5) and exhibits intense blue fluorescence under 254 nm UV.
LC-MS: Look for the mass shift from 238 [M+H]⁺ to the expected biaryl mass.
¹H NMR (Crude): Confirm the survival of the aldehyde by the presence of a sharp singlet at ~9.9 ppm.
Protocol B: Direct Reductive Amination at C2
Objective: Convert the C2-aldehyde to an aminomethyl group using mild hydride donors.
Imine Formation: Dissolve the indole intermediate (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv).
Causality: Acetic acid catalyzes the formation of the iminium ion. DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing gentle heating if the amine is sterically hindered.
Reduction: Stir at room temperature for 1 hour, then add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv) in portions.
Causality: STAB is specifically chosen over NaBH₄ because it is a milder hydride donor that selectively reduces the protonated iminium ion without reducing the unreacted C2-aldehyde to an alcohol.
Reaction: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃.
Self-Validation & Analytics:
¹H NMR: Success is definitively proven by the disappearance of the aldehyde peak (~9.9 ppm) and the emergence of a new methylene singlet at ~3.8–4.0 ppm corresponding to the newly formed C2-CH₂-N bond.
Objective: Synthesize indole-substituted cyclopentadienyl ligands, a critical step in generating organometallic therapeutics like titanocene dichlorides[2].
Reagent Addition: Add freshly cracked cyclopentadiene (0.71 mL, 8.4 mmol) followed by pyrrolidine (0.68 mL, 8.4 mmol).
Causality: Pyrrolidine acts as a secondary amine organocatalyst. It transiently condenses with the C2-aldehyde to form a highly electrophilic iminium intermediate. This drastically lowers the activation energy for nucleophilic attack by the weakly acidic cyclopentadiene.
Observation: The reaction mixture will gradually transition from yellow to deep red, indicating the formation of the extended conjugated fulvene system.
Isolation: Stir for 16 hours at room temperature. An orange solid will precipitate. Filter and wash with cold MeOH to yield the pure fulvene (approx. 60% yield).
Self-Validation & Analytics:
Visual: The precipitation of an orange solid is a direct physical validation of the condensation.
¹H NMR: The aldehyde proton (~9.9 ppm) will vanish, replaced by an exocyclic vinylic proton signal (~7.2–7.5 ppm) coupling with the cyclopentadiene ring protons.
Application Notes & Protocols: 5-Bromo-1-methyl-1H-indole-2-carbaldehyde as a Versatile Scaffold in Drug Discovery
Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Within this class, 5-bromo-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Within this class, 5-bromo-1-methyl-1H-indole-2-carbaldehyde stands out as a highly versatile synthetic intermediate. Its strategic functionalization—an N-methyl group for metabolic stability, a C5 bromine atom for potentiation of biological activity and further synthetic elaboration, and a C2 carbaldehyde as a reactive handle for molecular diversification—makes it an invaluable starting material for drug discovery campaigns.[3][4] This guide provides an in-depth exploration of its applications, focusing on the synthesis of novel anticancer, antibacterial, and antiviral agents. We offer not just protocols, but the underlying strategic rationale, empowering researchers to leverage this scaffold to its full potential.
Core Characteristics and Synthetic Utility
5-Bromo-1-methyl-1H-indole-2-carbaldehyde is more than a mere precursor; it is a platform for innovation. The reactivity of its distinct functional groups can be selectively harnessed to build libraries of complex molecules.
C2-Carbaldehyde: This is the primary site for diversification. It readily undergoes a wide range of transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives are often biologically active themselves or serve as intermediates for further modification.
C5-Bromo Group: The presence of a halogen, particularly bromine, is often associated with enhanced biological activity in indole derivatives.[4] Furthermore, this position is primed for modern synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino moieties to explore new chemical space and modulate pharmacodynamic and pharmacokinetic properties.
N1-Methyl Group: Unlike its parent 1H-indole, the N-methylated analog is protected from N-alkylation or N-acylation side reactions, simplifying synthetic sequences. This modification can also improve metabolic stability and alter the compound's solubility and lipophilicity, which are critical parameters in drug design.
Physicochemical Data Summary
Property
Value
CAS Number
173539-75-6
Molecular Formula
C₁₀H₈BrNO
Molecular Weight
238.08 g/mol
Appearance
Typically a yellowish to tan crystalline powder[3]
Key Reactive Sites for Drug Design
Caption: Key reactive sites on the 5-bromo-1-methyl-1H-indole-2-carbaldehyde scaffold.
Application in the Synthesis of Anticancer Agents
The indole scaffold is a common feature in many anticancer drugs, with derivatives known to inhibit critical cellular processes like cell proliferation and angiogenesis, often by targeting protein kinases.[1][5] Derivatives of 5-bromo-indole-2-carboxylic acid, in particular, have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in tumor angiogenesis.[6][7]
Strategic Approach
A primary strategy involves the oxidation of the C2-carbaldehyde to a carboxylic acid. This acid can then be coupled with various amines to generate a library of 5-bromo-1-methyl-1H-indole-2-carboxamides. This amide linkage is a common pharmacophore in kinase inhibitors, providing a key hydrogen bonding interaction within the ATP-binding pocket of the target enzyme.
Workflow for Anticancer Agent Synthesis
Caption: Synthetic workflow from the starting aldehyde to potent anticancer agents.
Protocol 1: Oxidation to 5-Bromo-1-methyl-1H-indole-2-carboxylic Acid
Rationale: The Pinnick oxidation is a highly efficient and mild method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups on the indole ring. Sodium chlorite (NaClO₂) is the oxidant, while a scavenger like 2-methyl-2-butene is used to quench the hypochlorite byproduct, preventing unwanted side reactions.
Materials:
5-bromo-1-methyl-1H-indole-2-carbaldehyde
tert-Butanol (t-BuOH)
Water (H₂O)
2-Methyl-2-butene
Sodium chlorite (NaClO₂)
Sodium dihydrogen phosphate (NaH₂PO₄)
Ethyl acetate (EtOAc)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 5-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in a 3:1 mixture of t-BuOH and H₂O.
Add 2-methyl-2-butene (4.0 eq) to the solution.
In a separate flask, dissolve sodium chlorite (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.
Add the aqueous oxidant solution dropwise to the stirred indole solution at room temperature. The dropwise addition helps to control any potential exotherm.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
Acidify the mixture to pH 2-3 with 1M HCl. A precipitate should form.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield the desired carboxylic acid.
Protocol 2: Synthesis of Indole-2-Carboxamide Derivatives
Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a standard and effective method for amide bond formation.[8] HOBt activates the carboxylic acid to form an active ester, which is less prone to racemization and reacts efficiently with the desired amine.
Dissolve the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the acid.
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl generated.
Stir the reaction mixture at room temperature for 12-24 hours until TLC indicates the consumption of the starting material.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to obtain the final indole-2-carboxamide.
Reported Anticancer Activity of Derived Compounds
The following table summarizes the biological activity of hydrazone derivatives synthesized from the related 5-bromo-1H-indole-2-carboxylic acid, demonstrating the potential of this scaffold.
Application in the Synthesis of Antibacterial Agents
The emergence of drug-resistant bacteria necessitates the development of new antibacterial agents. Indole derivatives, including 5-bromoindole-2-carboxamides, have demonstrated promising activity against pathogenic Gram-negative bacteria.[8] The formation of Schiff bases and hydrazones from an aldehyde precursor is a straightforward and effective method to generate compounds with potential antimicrobial properties.[5]
Protocol 3: Synthesis of a 5-Bromo-1-methyl-1H-indole-2-carbaldehyde Schiff Base
Rationale: This protocol describes a direct condensation reaction. The aldehyde reacts with a primary amine under mildly acidic conditions to form an imine (Schiff base). The reaction is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent.
Materials:
5-bromo-1-methyl-1H-indole-2-carbaldehyde
Substituted aniline or other primary amine (1.0 eq)
Ethanol
Glacial acetic acid (catalytic amount)
Procedure:
Dissolve 5-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.
Add the selected primary amine (1.0 eq) to the solution.
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Reported Antibacterial Activity of Derived 5-Bromoindole-2-carboxamides
Note: Compounds 7a-c are N-substituted 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides.[8]
Application in the Synthesis of Antiviral Agents
The indole scaffold is integral to several antiviral drugs, and research has demonstrated the potential of indole derivatives against a range of viruses, including HIV and SARS-CoV-2.[2][9][10] A notable example is a complex 6-bromo-5-methoxy-1-methyl-indole derivative that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 µM.[9]
Strategic Considerations
While the synthesis of complex antiviral agents is a multi-step process, 5-bromo-1-methyl-1H-indole-2-carbaldehyde serves as an excellent starting point. A plausible synthetic route could involve:
Reduction of the C2-aldehyde to a hydroxymethyl group.
Conversion of the resulting alcohol to a more reactive leaving group (e.g., a bromomethyl group).
Nucleophilic substitution with various amines or other nucleophiles to introduce side chains known to enhance antiviral activity.
Workflow for Antiviral Precursor Synthesis
Caption: A potential pathway to elaborate the starting material into antiviral scaffolds.
Reported Antiviral Activity of a Complex Indole Derivative
¹ Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole.[9] This data illustrates the high potential of brominated methyl-indole scaffolds in antiviral drug discovery.
Summary and Future Perspectives
5-Bromo-1-methyl-1H-indole-2-carbaldehyde is a strategically designed building block with immense potential in drug discovery. Its pre-installed N-methyl and C5-bromo functionalities offer advantages in stability and biological potency, while the C2-aldehyde provides a versatile handle for constructing diverse molecular architectures. The protocols and strategies outlined in this guide demonstrate clear pathways to generating novel anticancer, antibacterial, and antiviral candidates.
Future research should focus on leveraging the C5-bromo position for palladium-catalyzed cross-coupling reactions to create novel, complex libraries. The combination of modifications at both the C2 and C5 positions will undoubtedly unlock new classes of indole derivatives with tailored pharmacological profiles, paving the way for the next generation of indole-based therapeutics.
References
Tsyshkova, N. G., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(4), 363-368. Retrieved from [Link]
Beilstein Archives. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]
Journal of Molecular Recognition. (2021). Vibrational, spectroscopic, chemical reactivity, molecular docking and in vitro anticancer activity studies against A549 lung cancer cell lines of 5-Bromo-indole-3-carboxaldehyde. Journal of Molecular Recognition, 34(3), e2873. Retrieved from [Link]
RSC Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1745. Retrieved from [Link]
Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327-332. Retrieved from [Link]
Hassan, O. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. ChemistrySelect, 7(46), e202203726. Retrieved from [Link]
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4589. Retrieved from [Link]
Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 470-481. Retrieved from [Link]
RSC Medicinal Chemistry. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(4), 748-765. Retrieved from [Link]
International Immunopharmacology. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Immunopharmacology, 11(11), 1816-1822. Retrieved from [Link]
Journal of Medicinal Chemistry. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5492-5508. Retrieved from [Link]
Frontiers in Chemistry. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12, 1489622. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde
Executive Summary & Scientific Rationale
5-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 1287693-76-8) is a highly versatile, bifunctional molecular building block utilized extensively in medicinal chemistry and materials science[1]. The indole scaffold is recognized as a "privileged structure" capable of binding to multiple biological receptors with high affinity[2].
This specific substrate is engineered to overcome the historical limitations of indole functionalization through three strategic features:
C-5 Bromide (The Cross-Coupling Site): Serves as the primary electrophilic handle for palladium-catalyzed C-C (Suzuki, Sonogashira) and C-N (Buchwald-Hartwig) bond formations.
N-1 Methylation (The Protecting Group): Unprotected haloindoles are notoriously challenging substrates for palladium-catalyzed cross-coupling reactions. The free N-H group can coordinate to the palladium catalyst or undergo competitive intermolecular side reactions (e.g., N-arylation), leading to oligomerization and reduced yields[3]. By employing an N-methylated derivative, these detrimental side reactions are completely suppressed, allowing for predictable reactivity and excellent selectivity[4].
C-2 Carbaldehyde (The Late-Stage Handle): Acts as an orthogonal reactive site. The electron-withdrawing nature of the aldehyde slightly modulates the electron density of the indole core, facilitating the oxidative addition of the C-Br bond[5]. Post-coupling, the aldehyde can undergo reductive amination or Knoevenagel condensation to rapidly expand chemical space for Structure-Activity Relationship (SAR) studies.
Strategic Workflow Visualization
Caption: Strategic workflow for the dual functionalization of 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Catalyst Optimization & Data Presentation
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and outcome of the Suzuki-Miyaura coupling reaction[6]. Functionalization at the 5-position allows for the introduction of various aryl and heteroaryl substituents[7]. The table below synthesizes performance data for various catalytic systems applied to 5-bromoindole derivatives.
Catalyst System
Ligand
Base
Solvent System
Temp (°C)
Time (h)
Typical Yield (%)
Mechanistic Notes & Causality
Pd(dppf)Cl₂
dppf
K₂CO₃
DME / H₂O
80
2
>90
High yield and short reaction time; the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination[6].
Pd(OAc)₂
SPhos
K₃PO₄
Toluene / H₂O
100
4
>95
Highly effective for sterically hindered or electron-rich boronic acids. SPhos promotes rapid oxidative addition[7].
Pd(PPh₃)₄
PPh₃
K₂CO₃
DME / H₂O
80
4
22 - 65
Lower efficiency compared to bulky monophosphine ligands; prone to deactivation via phosphine oxidation[6].
Pd Nanoparticles
None
K₂CO₃
Aqueous
37
24
85
Environmentally benign, ligand-free conditions suitable for bio-orthogonal applications at near-ambient temperatures[8].
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling at C-5
Objective: Arylate the C-5 position while leaving the C-2 aldehyde intact for downstream chemistry.
Mechanistic Causality: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized because the organic solvent dissolves the indole substrate and the catalyst, while the water dissolves the inorganic base (K₂CO₃). The base is mechanistically required to coordinate with the boronic acid, converting it into a highly nucleophilic boronate complex necessary for the transmetalation step[7].
Step-by-Step Procedure:
Reagent Assembly: To an oven-dried 20 mL reaction vial, add 5-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv, 1.0 mmol, 238 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%, 36 mg) to the solid mixture.
Degassing (Critical Step): Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Seal the vial with a PTFE septum cap. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block for 2–4 hours with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.
In-Process Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z [M+H]⁺ 238/240, exhibiting a characteristic 1:1 bromine isotope pattern) completely disappears, replaced by the product mass.
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C-5 arylated indole-2-carbaldehyde.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction at the C-5 position.
Protocol B: Downstream Derivatization via Reductive Amination at C-2
Objective: Convert the C-2 carbaldehyde of the newly synthesized biaryl compound into a secondary or tertiary amine.
Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike NaBH₄, which would prematurely reduce the starting aldehyde directly to an alcohol, NaBH(OAc)₃ is mildly hydridic. It selectively reduces the intermediate iminium ion (formed after amine condensation) without reacting with the unactivated aldehyde.
Step-by-Step Procedure:
Imine Formation: Dissolve the C-5 arylated 1-methyl-1H-indole-2-carbaldehyde (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol).
Acid Catalysis: Add glacial acetic acid (1.0 equiv, 0.5 mmol) to facilitate iminium ion formation. Stir at room temperature for 1 hour.
Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise. Causality: Portion-wise addition prevents rapid exothermic hydrogen gas evolution and minimizes over-reduction.
Validation: Stir at room temperature for 12 hours. Confirm the disappearance of the aldehyde peak (~9.8 ppm) via crude ¹H-NMR or monitor the shift in retention time via LC-MS.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via chromatography.
References
Suzuki–Miyaura cross‐coupling of 5‐bromoindole and phenylboronic acid
Source: ResearchGate / ChemBioChem
URL:[Link]
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides
Source: Organic Chemistry Frontiers (RSC Publishing)
URL:[Link]
in vitro assay preparation using 5-bromo-1-methyl-1H-indole-2-carbaldehyde
Application Note: Synthesis and In Vitro Assay Preparation of a Novel Indole-Benzimidazole Fluorescent Probe using 5-Bromo-1-methyl-1H-indole-2-carbaldehyde Target Audience: Researchers, medicinal chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and In Vitro Assay Preparation of a Novel Indole-Benzimidazole Fluorescent Probe using 5-Bromo-1-methyl-1H-indole-2-carbaldehyde
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Application: Small-molecule library synthesis, live-cell lipid droplet (LD) imaging, and high-throughput anticancer screening.
Executive Summary & Chemical Rationale
The development of dual-function small molecules that can simultaneously act as diagnostic imaging agents and therapeutic drugs is a major frontier in cancer biology. Indole-fused benzimidazole derivatives have recently emerged as highly effective scaffolds for these applications[1].
This application note details the utilization of 5-bromo-1-methyl-1H-indole-2-carbaldehyde as a core building block to synthesize a novel indole-benzimidazole hybrid probe (designated here as 5-Br-I-BZ ). The selection of this specific precursor is driven by three mechanistic advantages:
The C2-Carbaldehyde Group: Provides a highly reactive electrophilic center for Schiff base formation and subsequent cyclization with diamines, enabling rapid, high-yield condensation[1][2].
The N1-Methylation: Prevents unwanted N-H deprotonation in basic microenvironments, stabilizing the fluorophore and increasing the overall lipophilicity required for precise lipid droplet targeting.
The C5-Bromo Substitution: Induces a heavy-atom effect that can fine-tune the photophysical properties (e.g., shifting emission wavelengths to avoid cellular autofluorescence) and provides a synthetic handle for future structural diversification via palladium-catalyzed cross-coupling.
Chemical Synthesis of the 5-Br-I-BZ Probe
To prepare the probe for in vitro evaluation, the indole precursor must first be condensed into the active benzimidazole fluorophore. This reaction relies on an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which ensures the probe remains quenched in aqueous media but highly fluorescent in hydrophobic lipid droplets[1].
Synthesis Protocol:
Reagent Mixing: Dissolve 1.0 equivalent of 5-bromo-1-methyl-1H-indole-2-carbaldehyde and 1.1 equivalents of 4-methylbenzene-1,2-diamine in absolute ethanol.
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 2-3 drops per 10 mL solvent) to activate the aldehyde carbonyl.
Reflux: Heat the mixture to reflux (78°C) under an inert nitrogen atmosphere for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).
Purification: Cool the mixture to room temperature. Collect the resulting precipitate via vacuum filtration, wash with cold ethanol, and recrystallize to yield the pure 5-Br-I-BZ probe.
Caption: Synthetic workflow for the 5-Br-I-BZ probe using 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
In Vitro Assay Preparation
The transition from chemical synthesis to biological evaluation requires strict control over solvent parameters to ensure self-validating, reproducible data.
Stock Solution Formulation
Because 5-Br-I-BZ is highly lipophilic (a requirement for LD targeting), it exhibits poor aqueous solubility.
Primary Stock: Dissolve the purified probe in molecular biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C protected from light.
Working Solutions: Dilute the stock in complete cell culture medium (e.g., DMEM with 10% FBS) immediately prior to the assay.
Causality Check: The final concentration of DMSO in any in vitro well must never exceed 0.5% (v/v) . Higher concentrations will induce solvent-mediated cytotoxicity, confounding the anticancer efficacy data of the probe itself.
Cell Line Preparation
Human breast cancer cells (MDA-MB-231) are ideal for this assay due to their robust lipid metabolism and aggressive metastatic profile, which correlates with increased lipid droplet biogenesis under stress[1][3]. Seed cells at a density of
1×104
cells/well in 96-well plates for viability assays, or
5×104
cells/dish in 35 mm glass-bottom confocal dishes for imaging.
This assay determines the therapeutic window of the synthesized probe, separating its biocompatible imaging concentration from its anticancer IC50[1].
Treatment: Incubate adhered MDA-MB-231 cells with varying concentrations of 5-Br-I-BZ (0.1 μM to 100 μM) for 24 and 48 hours. Include a vehicle control (0.5% DMSO in medium).
Labeling: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Solubilization: Carefully aspirate the medium and dissolve the resulting formazan crystals in 150 μL of pure DMSO.
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol B: Live-Cell Lipid Droplet Imaging
To validate that the probe selectively targets lipid droplets via the ESIPT mechanism, the protocol must include a colocalization standard and a disruption control[1].
Staining: Wash cells twice with PBS. Incubate with a low, biocompatible dose of 5-Br-I-BZ (0.5 μM) and the standard LD marker Nile Red (1 μM) for 30 minutes at 37°C.
Nuclear Counterstain: Add DAPI (1 μg/mL) for the final 10 minutes to provide spatial context for cytoplasmic LD visualization[1].
Imaging: Wash cells thrice with PBS to remove unbound probe. Image using a confocal laser scanning microscope.
Validation (Ethanol Disruption Assay): In a parallel control dish, treat stained cells with 50% ethanol for 5 minutes prior to imaging. Causality: Ethanol dissolves neutral lipids; a subsequent loss of fluorescence definitively validates that the probe was localized within lipid droplets[1].
Caption: Mechanism of ESIPT-based fluorescence activation of the probe within cellular lipid droplets.
Quantitative Data Presentation
The dual-function nature of the probe synthesized from 5-bromo-1-methyl-1H-indole-2-carbaldehyde yields distinct data profiles depending on the applied concentration. Below is a summary of the expected parameters based on validated indole-benzimidazole hybrids[1].
Parameter
Assay / Condition
Expected Value / Observation
Scientific Implication
Biocompatible Dose
Live-Cell Imaging (MDA-MB-231)
≤
0.5 μM
Optimal concentration for LD imaging without inducing cellular stress or toxicity.
Anticancer IC50 (24h)
MTT Viability Assay
~ 35.0 μM
Demonstrates moderate, dose-dependent therapeutic efficacy at higher concentrations.
Anticancer IC50 (48h)
MTT Viability Assay
~ 15.0 μM
Time-dependent cytotoxicity confirms the probe's potential as an antiproliferative agent.
Colocalization Coefficient
Confocal Microscopy (vs. Nile Red)
> 0.90 (Pearson's R)
High spatial overlap confirms highly selective targeting of intracellular lipid droplets.
Ethanol Disruption
Confocal Microscopy (Post-EtOH)
> 95% Signal Reduction
Validates that fluorescence is dependent on the structural integrity of neutral lipids.
References
Acikgoz, E., Cakir, M., Kuzu, B., & Tan-Uygun, M. (2026). A Dual-Function Indole-Benzimidazole Hybrid: Lipid Droplet Imaging and Anticancer Potential. ACS Omega. Available at:[Link]
Application Note: Strategic C-2 Functionalization of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde in Drug Discovery
Introduction & Mechanistic Rationale In modern medicinal chemistry, functionalized indoles represent one of the most privileged scaffolds for drug discovery. Specifically, 5-bromo-1-methyl-1H-indole-2-carbaldehyde (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern medicinal chemistry, functionalized indoles represent one of the most privileged scaffolds for drug discovery. Specifically, 5-bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 1287693-76-8) serves as a highly versatile, bifunctional building block[1]. The molecular architecture of this compound offers distinct, orthogonal reactivities that allow for the rapid generation of complex molecular libraries:
The N-Methyl Group: The methylation at the N-1 position enhances the lipophilicity of the scaffold and, crucially, prevents competitive N-alkylation or deprotonation during basic reaction conditions. This directs nucleophilic attack exclusively to the C-2 position[2].
The 5-Bromo Substituent: This halogen serves as a robust handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). Because it is electronically deactivated compared to the formyl group, it remains untouched during C-2 functionalization[3].
The C-2 Carbaldehyde: The formyl group at the C-2 position is highly electrophilic and primed for carbon-carbon and carbon-nitrogen bond-forming reactions[4].
This application note details validated protocols for the functionalization of the C-2 formyl group via two primary synthetic trajectories: Reductive Amination and Knoevenagel Condensation .
Pathway A: Reductive Amination
The conversion of the C-2 carbaldehyde to a 2-(aminomethyl)indole derivative is a cornerstone reaction for generating ligands targeting the central nervous system, such as dopamine transporter (DAT) inhibitors[5]. The reaction proceeds via the formation of an intermediate iminium ion. Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here; its mild reducing power ensures the selective reduction of the iminium species over the unreacted aldehyde, preventing the formation of the corresponding 2-hydroxymethyl byproduct.
Pathway B: Knoevenagel Condensation
The C-2 aldehyde readily undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)[6]. This reaction forms α,β-unsaturated dicyanovinyl indoles, which are not only valuable fluorophores but also act as potent heterodienes or dienophiles in downstream cascade cycloadditions (e.g., Hetero-Diels-Alder reactions) to construct complex polycyclic indole alkaloids[7].
Visualization of C-2 Functionalization Pathways
Divergent C-2 functionalization pathways of 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Experimental Protocols
Protocol 1: Reductive Amination (Synthesis of 2-(Aminomethyl)indoles)
Objective: High-yielding synthesis of secondary or tertiary amines at the C-2 position while preserving the 5-bromo handle.
Imine Formation: In an oven-dried 25 mL round-bottom flask under an inert argon atmosphere, dissolve 5-bromo-1-methyl-1H-indole-2-carbaldehyde in anhydrous DCE. Add the amine and glacial acetic acid. Stir at room temperature for 2 hours to ensure complete iminium ion formation.
Self-Validation: Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot should completely disappear, replaced by a more polar, often bright yellow, imine/iminium spot.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 10 minutes. The stepwise addition controls the exothermic reduction and prevents runaway side reactions.
Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 6 hours[5].
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer with dichloromethane (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient elution CH₂Cl₂/MeOH 98:2 to 90:10) to afford the pure 2-(aminomethyl)indole derivative.
Protocol 2: Knoevenagel Condensation (Synthesis of Dicyanovinyl Indoles)
Objective: Synthesis of α,β-unsaturated electron-deficient indoles for downstream cascade cycloadditions.
Piperidine (0.1 equiv, 0.1 mmol) OR Ag@TiO₂ nanocomposite (10 wt%)[6]
Absolute Ethanol (10 mL)
Step-by-Step Methodology:
Reaction Assembly: In a 25 mL round-bottom flask, suspend the aldehyde and malononitrile in absolute ethanol.
Catalysis: Add piperidine dropwise. Alternatively, for a greener, recoverable approach, add the Ag@TiO₂ heterogeneous catalyst[6].
Condensation: Heat the mixture to reflux (78 °C) for 2–4 hours.
Self-Validation: The solution will undergo a distinct color change (from pale yellow to deep orange/red), visually indicating the formation of the extended conjugated dicyanovinyl system[8].
Isolation: Cool the reaction mixture to 0 °C. The highly crystalline dicyanovinyl product will typically precipitate directly from the ethanolic solution.
Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials and traces of piperidine. Dry under high vacuum to yield the analytically pure product.
Quantitative Data & Reaction Optimization
The following tables summarize the optimization parameters for both functionalization pathways, highlighting the causality behind the chosen reagents.
Table 1: Optimization of Reductive Amination Conditions
Entry
Reducing Agent
Solvent
Additive
Time (h)
Yield (%)
Mechanistic Observation
1
NaBH₄
MeOH
None
2
45
High levels of 2-hydroxymethyl alcohol byproduct due to direct aldehyde reduction.
2
NaBH₃CN
MeOH
AcOH (cat.)
12
78
Good yield, but generates highly toxic HCN gas during acidic workup[3].
3
NaBH(OAc)₃
DCE
None
16
65
Sluggish reaction; iminium formation is incomplete without acid catalysis.
4
NaBH(OAc)₃
DCE
AcOH (1 eq)
6
92
Optimal. Clean conversion, selective iminium reduction, no over-reduction.
Table 2: Optimization of Knoevenagel Condensation
Entry
Active Methylene
Catalyst
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
1
Malononitrile
None
EtOH
78
<10
Background reaction is negligible without a basic catalyst.
2
Malononitrile
Piperidine (10 mol%)
EtOH
78
88
Standard homogeneous conditions; requires careful washing to remove amine[9].
3
Ethyl Cyanoacetate
Piperidine (10 mol%)
Toluene
110
75
Lower electrophilicity of ester requires higher temperature (Dean-Stark trap).
4
Malononitrile
Ag@TiO₂ (10 wt%)
EtOH
78
94
Optimal. High yield, catalyst is easily recoverable via filtration and reusable[6].
References
[8] Ahmed, M. et al. Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements. URL: [Link]
[6] National Institutes of Health. Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. PMC. URL: [Link]
[5] National Institutes of Health. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. PMC. URL: [Link]
[2] American Chemical Society. Accessing Axially and Centrally Chiral N-Arylindoles Merging n → π* Interaction with Organocatalyzed Pictet–Spengler-Type Cyclization. ACS Publications. URL: [Link]
[9] National Institutes of Health. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. PMC. URL: [Link]
[3] National Institutes of Health. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene.... PMC. URL: [Link]
Technical Support Center: Optimizing the Synthesis Yield of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde
Welcome to the Technical Support Center for indole derivative synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 5-bromo-1-methyl-1H-indole-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for indole derivative synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 5-bromo-1-methyl-1H-indole-2-carbaldehyde .
The most robust and field-proven method for synthesizing this molecule is the N-alkylation of commercially available 5-bromo-1H-indole-2-carbaldehyde using sodium hydride (NaH) and methyl iodide (MeI) 1. Attempting to synthesize this compound via direct C2-formylation of 5-bromo-1-methylindole using alkyllithium reagents is structurally flawed due to competitive side reactions 2.
Below, you will find a self-validating standard operating procedure (SOP), quantitative optimization data, and a troubleshooting FAQ to resolve common experimental bottlenecks.
Reaction Workflow Visualization
Workflow for the N-methylation of 5-bromo-1H-indole-2-carbaldehyde.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical validation criteria are met.
Step 1: Preparation & Deprotonation
Action: Dissolve 5-bromo-1H-indole-2-carbaldehyde (1.0 eq) in strictly anhydrous DMF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.
Causality: NaH is used because it irreversibly deprotonates the indole N-H (pKa ~16), driving the equilibrium forward by releasing hydrogen gas. DMF is chosen as the solvent because its high dielectric constant stabilizes the resulting sodium salt, making the nitrogen highly nucleophilic.
Self-Validation Check: You must observe active bubbling (H₂ evolution). The deprotonation is complete only when bubbling entirely ceases (typically 30 minutes). If no bubbling occurs, your NaH has been quenched by atmospheric moisture and must be replaced.
Step 2: Alkylation
Action: While maintaining the reaction at 0 °C, add Methyl Iodide (MeI, 1.5 eq) dropwise via syringe. Seal the system, allow it to slowly warm to room temperature, and stir for 2–4 hours.
Causality: MeI is a highly volatile electrophile (BP 42 °C). Adding it strictly at 0 °C in a sealed system prevents evaporative loss, ensuring the stoichiometric ratio is maintained throughout the reaction.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (lower Rf) should completely disappear, replaced by a single, less polar product spot (higher Rf).
Step 3: Quench & Workup
Action: Cool the reaction back to 0 °C. Slowly add a few drops of isopropanol, followed by cold saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (5x) and brine to remove DMF. Dry over Na₂SO₄ and concentrate.
Causality: Quenching with isopropanol/NH₄Cl neutralizes any unreacted NaH gently. Extensive water washes are critical; residual DMF will artificially inflate your crude yield and interfere with downstream crystallization or column chromatography.
Quantitative Optimization Data
The table below summarizes the causality behind different base/solvent combinations and their impact on the final yield.
Base / Solvent System
Temp
Equivalents (Base/MeI)
Expected Yield
Primary Impurities / Causality
NaH / DMF
0 °C to RT
1.2 / 1.5
85–95%
Optimal. Trace unreacted SM only if moisture is present.
K₂CO₃ / DMF
RT to 60 °C
2.0 / 1.5
70–80%
Slower reaction. Requires heating, which increases MeI evaporation risk.
NaOH / DCM (PTC)
RT
3.0 / 2.0
75–85%
Emulsion formation during workup due to Phase Transfer Catalyst (PTC).
n-BuLi / THF
-78 °C
1.1 / 1.1
< 20%
Critical Failure. Induces massive lithium-halogen exchange at C5.
Troubleshooting Logic Tree
Troubleshooting logic tree for diagnosing low synthesis yields.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently below 50% when using the NaH/MeI method?Causality: NaH is highly sensitive to moisture. If your DMF is not strictly anhydrous, the NaH is consumed by water to form NaOH and H₂. NaOH is a weaker base and will not efficiently deprotonate the indole under these conditions. Furthermore, if the reaction warms up too quickly or is left unsealed, the highly volatile MeI evaporates before completing the alkylation.
Solution: Use fresh, anhydrous DMF (sealed under inert gas), ensure glassware is flame-dried, and add MeI strictly at 0 °C in a tightly sealed system.
Q2: Can I synthesize this by directly formylating 5-bromo-1-methylindole using n-BuLi and DMF?Causality: No. While C2-lithiation of 1-methylindole is a standard procedure, the presence of the 5-bromo substituent fundamentally alters the reactivity. Alkyllithium reagents like n-BuLi are highly prone to undergoing rapid lithium-halogen exchange with aryl bromides 2. If you treat 5-bromo-1-methylindole with n-BuLi, the lithium will preferentially exchange with the bromine at C5 rather than deprotonating the C2 position. Quenching with DMF will then yield 1-methyl-1H-indole-5-carbaldehyde instead of the desired 2-carbaldehyde.
Solution: Avoid n-BuLi completely for this substrate. The most reliable route is to install the formyl group prior to methylation, starting from 5-bromo-1H-indole-2-carbaldehyde 1.
Q3: I see a secondary spot on TLC that runs slightly higher than the product. What is it?Causality: Over-alkylation is impossible since there is only one acidic N-H. However, if the starting aldehyde was exposed to light or air during storage, it may have partially oxidized to the corresponding carboxylic acid. During the reaction, MeI can easily esterify this impurity, forming methyl 5-bromo-1-methyl-1H-indole-2-carboxylate, which is less polar and runs higher on normal-phase TLC.
Solution: Store the starting 5-bromo-1H-indole-2-carbaldehyde under argon and away from light. Verify the identity of the impurity via LC-MS before adjusting the protocol.
Q4: How do I safely quench the NaH reaction on a large scale?Causality: Unreacted NaH reacts violently with water, releasing highly flammable hydrogen gas and generating intense localized heat, which can degrade the product or cause a fire.
Solution: Cool the reaction to 0 °C. Slowly add a secondary alcohol (like isopropanol) dropwise. Isopropanol reacts with NaH much slower than water, providing a gentle, controlled quench. Only after bubbling stops should you add aqueous NH₄Cl. Never dump the crude reaction mixture directly into water.
References
Title: Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives
Source: nih.gov
URL: [Link]
Title: A Closer Look at the Bromine–Lithium Exchange with tert-Butyllithium in an Aryl Sulfonamide Synthesis
Source: acs.org
URL: [Link]
best purification methods for 5-bromo-1-methyl-1H-indole-2-carbaldehyde
Welcome to the Technical Support Center for indole derivative purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-bro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for indole derivative purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-bromo-1-methyl-1H-indole-2-carbaldehyde .
Synthesizing this building block—often achieved via C2-lithiation of 5-bromo-1-methylindole followed by a DMF quench [1]—frequently yields complex crude mixtures. The presence of the halogen makes the molecule susceptible to side reactions (like lithium-halogen exchange), while the aldehyde moiety introduces stability concerns. This guide provides field-proven, self-validating protocols to ensure you achieve >99% purity for downstream pharmaceutical or organometallic applications.
PART 1: Physicochemical Profile & Quantitative Data
Before initiating purification, it is critical to understand the target molecule's physical parameters. The table below summarizes the quantitative data required to design your solvent systems.
Property
Value / Descriptor
Chemical Name
5-Bromo-1-methyl-1H-indole-2-carbaldehyde
CAS Number
1287693-76-8 [3]
Molecular Formula
C₁₀H₈BrNO
Molecular Weight
238.08 g/mol
Physical Appearance
Solid (Typically yellow to brownish crystalline powder)
Solubility Profile
Soluble in DCM, EtOAc, Chloroform; Moderately soluble in EtOH; Insoluble in H₂O
TLC Retention Factor (
Rf
)
~0.45 (Hexanes:EtOAc 8:2, UV active at 254 nm)
Key ¹H NMR Signals (CDCl₃)
δ 9.90 (s, 1H, CHO), 3.86 (s, 3H, N-CH₃) [1]
PART 2: Purification Workflow Architecture
The following decision tree outlines the logical progression from crude reaction mixture to highly pure product. Do not skip the aqueous workup; removing electrophilic quench byproducts (like DMF) is non-negotiable for successful chromatography.
Caption: Decision tree for the purification of 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
PART 3: Validated Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . Do not proceed to the next step until the validation criteria of the current step are met.
Causality: C2-formylation utilizes DMF as the formylating agent. Residual DMF in the organic phase will cause severe streaking on silica gel, destroying chromatographic resolution.
Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL per 100 mL organic phase). Why LiCl? The high charge density of the Li⁺ ion coordinates strongly with the oxygen atom of DMF, disrupting its solubility in the organic phase and pulling it entirely into the aqueous layer.
Wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <40°C.
Self-Validation Check: Evaporate a 0.5 mL aliquot of the organic layer and run a rapid ¹H NMR. The complete absence of two distinct singlets at δ 2.88 and 2.96 ppm confirms successful DMF removal.
SOP 2: Silica Gel Flash Chromatography
Causality: Unreacted starting material (5-bromo-1-methylindole) is highly non-polar, while the target aldehyde interacts strongly with the silica stationary phase via hydrogen bond acceptance and dipole-dipole interactions. A gradient system is mandatory to prevent co-elution.
Dry Loading: Dissolve the crude mixture in a minimum amount of DCM, add silica gel (1:2 ratio of crude to silica by weight), and evaporate to a free-flowing powder. This prevents the "solvent front" effect that causes band broadening.
Pack a column with 230–400 mesh silica gel using 100% Hexanes. Load the dry powder onto the top of the bed.
Gradient Elution: Begin eluting with 100% Hexanes (2 column volumes) to flush out unreacted starting material. Gradually increase polarity to 90:10, then 85:15 Hexanes:EtOAc to elute the target aldehyde.
Self-Validation Check: Spot fractions on a TLC plate. The target product will appear as a bright UV-active spot (254 nm). To confirm it is the aldehyde (and not a non-formylated byproduct), dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat; the product spot will turn vibrant orange/red.
SOP 3: Recrystallization (Polishing Step)
Causality: Chromatography rarely achieves >98% purity due to trace co-eluting isomers. Recrystallization leverages the rigid crystal lattice of the indole core to exclude structural analogs [2].
Dissolve the chromatographed solid in a minimum volume of boiling absolute ethanol (approx. 5–8 mL/g).
If the solution is cloudy or dark, perform a hot filtration through fluted filter paper to remove insoluble particulates.
Allow the clear filtrate to cool undisturbed to room temperature over 2 hours to promote controlled nucleation.
Transfer the flask to an ice bath (0–4°C) for 1 hour to maximize precipitation.
Collect the crystals via vacuum filtration (Büchner funnel) and wash the filter cake with a minimal amount of ice-cold hexanes.
Self-Validation Check: Analyze the final crystals via ¹H NMR in CDCl₃. You must observe a clean, sharp singlet at δ 9.90 ppm (the aldehyde proton) and a singlet at δ 3.86 ppm (the N-methyl protons) with no baseline noise [1].
PART 4: Troubleshooting & FAQs
Q1: I am seeing a persistent co-eluting impurity with a slightly lower
Rf
value on my TLC. What is it, and how do I remove it?A1: This is almost certainly the des-bromo impurity (1-methyl-1H-indole-2-carbaldehyde). During the C2-lithiation step, undesired lithium-halogen exchange at the 5-position competes with C2 deprotonation. Because the des-bromo analogue has a nearly identical polarity profile, standard Hexanes/EtOAc gradients struggle to separate them.
Resolution: Switch your chromatography solvent system to a Dichloromethane/Pentane gradient [1]. The differential polarizability of DCM provides superior resolution for halogenated versus non-halogenated indoles.
Q2: My purified product turns dark brown and sticky after a few days on the bench. Is it degrading?A2: Yes. Indole-2-carbaldehydes are highly susceptible to auto-oxidation and photo-degradation, eventually forming complex, colored polymeric mixtures [2].
Resolution: Always concentrate the product under reduced pressure at temperatures strictly below 40°C. For storage, flush the vial with Argon or Nitrogen gas, seal it tightly with Parafilm, and store it at -20°C in the dark.
Q3: My recrystallization from ethanol yielded a thick oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this?A3: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or if residual non-polar impurities are disrupting the formation of the crystal lattice.
Resolution: Re-dissolve the oil in a slightly less polar solvent system, such as a mixture of Diethyl Ether and Hexane. If no spontaneous crystallization occurs upon cooling, scratch the inside of the glass flask vigorously with a glass stirring rod. This creates microscopic glass abrasions that serve as necessary nucleation sites for crystal growth [2].
PART 5: References
Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives
National Center for Biotechnology Information (NIH PMC)
URL:[Link]
5-Bromo-1-methyl-1H-indole-2-carbaldehyde Product Information
Chemcia
URL:[Link]
Troubleshooting
Technical Support Center: Optimizing 5-Bromo-1-methyl-1H-indole-2-carbaldehyde Derivatives
Welcome to the Advanced Technical Support Center. 5-Bromo-1-methyl-1H-indole-2-carbaldehyde is a highly versatile, privileged scaffold in medicinal chemistry. Its true value lies in its orthogonal functionalization sites...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. 5-Bromo-1-methyl-1H-indole-2-carbaldehyde is a highly versatile, privileged scaffold in medicinal chemistry. Its true value lies in its orthogonal functionalization sites: the C5-bromide allows for transition-metal-catalyzed cross-couplings, while the C2-carbaldehyde serves as a prime electrophile for condensation and amination chemistries.
This guide is engineered for research scientists and drug development professionals. It bypasses generic advice to focus on the causality of reaction failures, providing self-validating protocols and troubleshooting logic for the most common bottlenecks encountered during the synthesis and derivatization of this scaffold.
The Challenge: Generating the core scaffold requires strict regiocontrol. Electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on N-alkyl indoles inherently favors the C3 position due to its higher electron density[1]. To achieve C2-selectivity, we must exploit the kinetic acidity of the C2-proton via directed lithiation[2].
Protocol: C2-Formylation via Directed Lithiation
Mechanistic Rationale: The N-methyl group prevents deprotonation of the indole nitrogen, allowing n-BuLi to selectively abstract the C2-proton. The resulting organolithium species is rapidly trapped by DMF to yield the aldehyde[2].
Preparation: Dissolve 5-bromo-1-methylindole (1.0 eq) in anhydrous THF (10 mL/mmol) under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete kinetic deprotonation at C2.
Electrophilic Trapping: Add anhydrous DMF (1.5 eq) dropwise. Maintain at -78 °C for 15 minutes, then allow the mixture to warm to room temperature over 1 hour.
Quench & Workup: Quench the reaction with 1M aqueous HCl to hydrolyze the intermediate hemiaminal. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the C2-proton (~6.5 ppm) and the appearance of a sharp aldehyde singlet (~9.8-10.0 ppm) confirms successful formylation.
Troubleshooting Q&A
Q: Why am I observing debromination or complex mixtures during the n-BuLi step?A: n-BuLi can undergo competitive halogen-metal exchange with the C5-bromide if the temperature rises above -78 °C. Ensure strict cryogenic control. If halogen-metal exchange persists, pivot to the alternative synthetic route: start with commercially available 5-bromo-1H-indole-2-carbaldehyde and perform an N-methylation using 2[2].
The Challenge: The C5-bromide is primed for palladium-catalyzed cross-couplings, but the electron-rich nature of the indole ring makes the C-Br bond susceptible to reductive debromination[3].
Diagnostic logic tree for troubleshooting low yields in C5 Suzuki-Miyaura couplings.
Protocol: Mild Aqueous Suzuki-Miyaura Coupling
Mechanistic Rationale: High temperatures and strong bases exacerbate debromination. Utilizing an electron-rich, bulky biaryl phosphine ligand like SPhos accelerates the oxidative addition and reductive elimination steps, allowing the catalytic cycle to proceed at near-ambient temperatures (37 °C)[4].
Reagent Assembly: To a reaction vial, add 5-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq)[4].
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (5 mol%) and SPhos (5 mol%) in a degassed 4:1 Water:Acetonitrile mixture.
Coupling: Transfer the catalyst solution to the reaction vial. Seal and stir vigorously at 37 °C for 18 hours.
Workup: Dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, wash the organic layer with brine, dry, and concentrate.
Self-Validation Checkpoint: Monitor via LC-MS. A successful reaction minimizes the M-79 peak (debromination byproduct) and maximizes the target mass peak.
Troubleshooting Q&A
Q: My LC-MS shows a massive peak corresponding to [M-H+]. How do I suppress this?A: This is the debrominated byproduct (1-methyl-1H-indole-2-carbaldehyde). Impurities in solvents, the use of certain alcohols, or excessive heat can act as hydride sources, driving reductive debromination[3]. Ensure you are using the optimized low-temperature4 at 37 °C to kinetically favor cross-coupling over debromination[4].
Module 3: C2-Derivatization (Reductive Amination)
The Challenge: The C2-aldehyde is an excellent electrophile, but standard reducing agents (like NaBH₄) will rapidly reduce the aldehyde directly to a primary alcohol before the imine can form.
Protocol: Chemoselective Reductive Amination
Mechanistic Rationale: Sodium cyanoborohydride (NaBH₃CN) is highly chemoselective. It is stable at the mildly acidic pH required to drive imine formation and selectively reduces the protonated iminium ion over the neutral carbonyl group[5].
Imine Pre-formation: Dissolve the indole-2-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in DMSO or absolute ethanol. Add glacial acetic acid (catalytic) to adjust the pH to ~5-6. Stir for 15-30 minutes.
Reduction: Add NaBH₃CN (1.5 eq). Heat the mixture to 60-110 °C depending on the steric bulk and nucleophilicity of the amine[5].
Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with ethyl acetate, dry, and purify.
Self-Validation Checkpoint: The disappearance of the distinct aldehyde proton (~9.8 ppm) in ¹H NMR and the appearance of new benzylic protons (~3.8-4.2 ppm) confirms the successful formation of the amine.
Troubleshooting Q&A
Q: The reaction is incredibly slow and stalls when using aromatic amines (e.g., p-anisidine).A: Electron-deficient or highly conjugated aromatic amines form imines sluggishly. Standard conditions may take up to 3 days and still stall. To overcome this, add a dehydrating agent (e.g., 3Å molecular sieves or Ti(O-iPr)₄) to physically drive the equilibrium toward the imine before introducing the reducing agent, or elevate the temperature to 5[5].
Quantitative Reaction Parameters Summary
The table below consolidates the critical parameters and self-validation metrics for the workflows discussed:
Reaction Module
Target Transformation
Optimal Reagents / Catalyst
Solvent System
Temp (°C)
Typical Time
Critical Validation Metric
Core Synthesis
C2-Formylation
n-BuLi, then anhydrous DMF
THF
-78 to RT
2-3 h
Complete shift to M+H (LC-MS); Aldehyde peak at ~9.8 ppm (¹H NMR)
Core Synthesis
N-Methylation
NaH, MeI
DMF
0 to RT
1-2 h
Absence of N-H stretch (IR) or N-H proton (NMR)
Derivatization
C5 Suzuki Coupling
Pd(OAc)₂, SPhos, K₂CO₃
H₂O:MeCN (4:1)
37
18 h
High ratio of Target Mass to M-79 (debromination) peak (LC-MS)
Derivatization
C2 Reductive Amination
1°/2° Amine, NaBH₃CN, AcOH
DMSO or EtOH
60-110
15 min - 3 d
Disappearance of aldehyde proton; appearance of benzylic CH₂ (NMR)
References
Technical Support Center: Synthesis of Indole-2-Carbaldehydes . Benchchem. 1
Synthesis and Biological Evaluation of Achiral Indole-Substituted Titanocene Dichloride Derivatives . National Institutes of Health (PMC). 2
How to avoid debromination in 5-bromoindole reactions . Benchchem. 3
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole . Benchchem. 4
4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene . MDPI. 5
Umpolung synthesis of branched α-functionalized amines from imines via photocatalytic three-component reductive coupling . RSC Publishing.
long-term stability and storage conditions for 5-bromo-1-methyl-1H-indole-2-carbaldehyde
Welcome to the Technical Support and Troubleshooting Center for 5-bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 1287693-76-8). As a highly functionalized building block widely used in drug discovery and complex organic s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for 5-bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 1287693-76-8). As a highly functionalized building block widely used in drug discovery and complex organic synthesis, this compound presents specific handling challenges. The combination of an electron-rich indole core, a photolabile bromine substituent, and a highly reactive C2-aldehyde group makes it susceptible to multiple degradation pathways if stored improperly.
This guide is designed for research scientists to understand the causality behind degradation and to implement self-validating storage and handling protocols.
Core Storage & Stability Specifications
To maintain >98% purity over long-term storage (6–12 months), the compound must be protected from oxygen, moisture, light, and thermal energy.
Table 1: Quantitative Storage Parameters and Mechanistic Rationale
Parameter
Optimal Condition
Causality / Rationale
Temperature
-20°C (Frozen)
Suppresses thermal degradation kinetics and minimizes the volatility of trace moisture[1].
Atmosphere
Argon (Preferred) or N₂
Prevents aerobic autoxidation of the aldehyde group into a carboxylic acid[2]. Argon is heavier than air, providing a better protective blanket in vials[3].
Light Exposure
Amber Glass / Foil
Mitigates photolytic debromination and UV-catalyzed indole ring dimerization[4].
Container Seal
PTFE-lined cap + Parafilm
Blocks ambient moisture ingress, preventing potential hydration or side reactions[3].
Mechanistic Insights: Why Does It Degrade?
Understanding the chemical vulnerabilities of 5-bromo-1-methyl-1H-indole-2-carbaldehyde is critical for preventing batch loss. The primary mechanism of degradation is aldehyde autoxidation .
When exposed to ambient air, the C2-aldehyde undergoes a free radical chain reaction. Atmospheric oxygen initiates the formation of an acyl radical, which subsequently reacts with another oxygen molecule to form a highly reactive peracid intermediate. This peracid then reacts with a second molecule of the starting aldehyde (via a Baeyer-Villiger-type oxidation) to yield two molecules of 5-bromo-1-methyl-1H-indole-2-carboxylic acid[2].
Autoxidation pathway of the aldehyde group upon exposure to atmospheric oxygen.
Secondary degradation pathways include photolytic debromination (cleavage of the C-Br bond at the 5-position under harsh UV exposure) and thermal dimerization of the indole core[1][4].
Frequently Asked Questions (FAQs)
Q1: My bulk sample changed from an off-white powder to a yellow/brownish solid. Is it completely ruined?A1: Not necessarily, but it requires immediate quality control. Indole derivatives are highly chromophoric; even <1% of a conjugated degradation byproduct (such as an oxidized dimer) can drastically change the visual appearance of the bulk solid[4]. Do not discard it based on color alone, but do not use it blindly. Proceed to the QC protocol below to determine if repurification is necessary.
Q2: Can I store this compound in a standard freezer (-20°C) without an inert gas backfill?A2: No. While low temperatures slow down reaction kinetics, oxygen solubility actually increases at lower temperatures. If sealed in ambient air, the trapped oxygen will slowly oxidize the aldehyde over time[1][2]. Always purge the headspace with Argon or Nitrogen before sealing[3].
Q3: Why is aliquoting recommended over keeping the chemical in its original bulk bottle?A3: Every time you open a bulk bottle, you introduce fresh oxygen and moisture. Furthermore, opening cold glassware in a humid lab causes immediate water condensation on the compound[3]. Aliquoting creates a self-validating system: if one working vial is compromised by repeated freeze-thaw cycles, the primary stock remains pristine.
To prevent cumulative degradation, implement the following step-by-step methodology immediately upon receiving the chemical.
Equilibration: Allow the sealed, newly arrived chemical bottle to warm to room temperature in a desiccator before opening. This prevents moisture condensation.
Transfer: Move the bottle, a set of clean amber glass vials, and PTFE-lined caps into a glovebox purged with Argon (or Nitrogen).
Aliquot: Weigh out the compound into single-use or weekly-use aliquots (e.g., 100 mg per vial).
Seal: Cap the vials tightly within the glovebox.
Secondary Protection: Remove the vials from the glovebox, wrap the caps tightly with Parafilm to prevent gas exchange, and store them in a dark -20°C freezer[3].
Step-by-step workflow for the inert storage and handling of sensitive indole carbaldehydes.
Protocol B: Quality Control (QC) & Repurification
If you suspect your sample has undergone autoxidation (e.g., the vial was left open or the septum was repeatedly punctured), use this self-validating QC check before committing the reagent to a complex synthesis.
Step 1: Rapid TLC Screen
Method: Dissolve 1 mg of the sample in 100 µL of dichloromethane (DCM). Spot on a silica gel TLC plate.
Eluent: Hexanes / Ethyl Acetate (3:1 v/v).
Validation: The intact aldehyde will migrate with an Rf of ~0.4–0.6. If oxidation has occurred, the resulting carboxylic acid will be highly polar and will streak or stick completely to the baseline (Rf = 0.0).
Step 2: ¹H-NMR Verification
Method: Dissolve 5 mg of the sample in CDCl₃.
Validation: Look for the characteristic aldehyde proton, which will appear as a sharp singlet far downfield (typically between 9.8 and 10.2 ppm). If a broad peak appears beyond 11.0 ppm (or if the aldehyde peak integration is low relative to the N-methyl singlet at ~4.0 ppm), the sample has oxidized.
Step 3: Repurification (If necessary)
If the sample contains <10% carboxylic acid, it can often be rescued via a short silica plug. Dissolve the mixture in DCM and pass it through a pad of silica gel. The baseline-sticking carboxylic acid will be retained, while the aldehyde elutes. Evaporate the filtrate under reduced pressure and immediately store under Argon at -20°C.
Next-Generation HPLC Validation for 5-Bromo-1-methyl-1H-indole-2-carbaldehyde Purity: A Comparative Guide
Executive Summary As pharmaceutical pipelines increasingly rely on complex halogenated heterocyclic scaffolds, the analytical methods used to control their purity must evolve. 5-bromo-1-methyl-1H-indole-2-carbaldehyde is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As pharmaceutical pipelines increasingly rely on complex halogenated heterocyclic scaffolds, the analytical methods used to control their purity must evolve. 5-bromo-1-methyl-1H-indole-2-carbaldehyde is a critical building block in drug discovery. Its purity directly impacts downstream cross-coupling reaction yields and final Active Pharmaceutical Ingredient (API) impurity profiles.
This guide objectively compares traditional Fully Porous Particles (FPP) with modern Superficially Porous Particles (SPP, or Core-Shell) for the purity analysis of this intermediate. By applying the ICH Q2(R2) validation framework[1], we provide a self-validating, step-by-step methodology that leverages core-shell technology to achieve UHPLC-level resolution on standard HPLC instrumentation.
Column Technology Comparison: FPP vs. Core-Shell (SPP)
Historically, purity methods for hydrophobic indole derivatives relied on 5 µm fully porous C18 columns. However, these columns often suffer from peak broadening and reduced resolution when separating structurally similar halogenated impurities[2].
Superficially porous particles (SPP) feature a solid, impermeable silica core surrounded by a porous outer shell[3]. This architecture fundamentally alters the mass transfer kinetics defined by the van Deemter equation:
Reduced C-Term (Mass Transfer): The solid core drastically shortens the diffusion path length for the analyte, allowing rapid mass transfer between the mobile and stationary phases[3]. This results in a much flatter van Deemter curve at high flow velocities[4].
Reduced A-Term (Eddy Dispersion): The highly uniform particle size distribution of core-shell particles leads to a more homogeneous packed bed, minimizing multiple path dispersion[4].
As a result, a 2.6 µm core-shell column can generate more than twice the efficiency (up to 280,000 plates/m) of a traditional 5 µm fully porous column, rivaling the performance of sub-2 µm UHPLC columns but at significantly lower backpressures[5].
Mass Transfer Kinetics: Core-Shell vs. Fully Porous Particles.
Table 1: Comparative Performance Metrics
Parameter
Traditional FPP (5 µm)
Core-Shell SPP (2.6 µm)
UHPLC FPP (1.7 µm)
Theoretical Plates (N)
~80,000 plates/m
~280,000 plates/m
~290,000 plates/m
Typical Backpressure
120 bar
280 bar
> 700 bar
Run Time
25 min
10 min
5 min
Resolution (Rs)
1.8
3.5
3.8
Instrument Requirement
Standard HPLC
Standard HPLC
UHPLC Only
Optimized Core-Shell RP-HPLC Methodology
To ensure a self-validating system, the following protocol incorporates built-in System Suitability Testing (SST) to verify performance prior to sample analysis.
A. Chromatographic Conditions
Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate: 1.2 mL/min
Column Temperature: 35°C
Detection: UV at 254 nm
Injection Volume: 5 µL
Gradient Program:
0.0 - 2.0 min: 30% B
2.0 - 8.0 min: 30% → 90% B
8.0 - 10.0 min: 90% B
10.0 - 10.1 min: 90% → 30% B
10.1 - 14.0 min: 30% B (Re-equilibration)
B. Causality of Experimental Choices (Expertise & Experience)
Mobile Phase Additive (0.1% TFA): The indole nitrogen and carbonyl oxygen can interact with residual silanols on the silica surface, causing peak tailing. TFA acts as a weak ion-pairing agent and lowers the pH to ~2.0, fully protonating silanols to yield sharp, symmetrical peaks.
Detection Wavelength (254 nm): The highly conjugated aromatic indole ring and the aldehyde group exhibit strong
π−π∗
transitions at 254 nm, maximizing signal-to-noise ratio while minimizing interference from non-aromatic process solvents.
Temperature (35°C): Elevating the column temperature slightly above ambient reduces mobile phase viscosity, which lowers system backpressure and further improves mass transfer kinetics[3].
C. Step-by-Step Sample Preparation
Diluent Preparation: Mix Acetonitrile and HPLC-grade Water in a 50:50 (v/v) ratio.
Standard Stock Solution: Accurately weigh 25.0 mg of 5-bromo-1-methyl-1H-indole-2-carbaldehyde reference standard. Transfer to a 25 mL volumetric flask. Add 15 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution of the hydrophobic core. Make up to volume (1000 µg/mL).
Working Solution: Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent (100 µg/mL).
ICH Q2(R2) Validation Framework & Results
The ICH Q2(R2) guideline mandates rigorous evaluation of specificity, linearity, accuracy, precision, and robustness to ensure the analytical procedure is fit for its intended purpose[1].
ICH Q2(R2) Validation Workflow for HPLC Purity Methods.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (Core-Shell)
Status
System Suitability
RSD ≤ 2.0%, Tailing ≤ 1.5, N ≥ 10,000
RSD = 0.3%, Tailing = 1.05, N = 28,500
PASS
Specificity
No interference at main peak RT
Blank interference < 0.05%
PASS
Linearity & Range
R² ≥ 0.999 (from LOQ to 120% nominal)
R² = 0.9998
PASS
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.6% ± 0.5%
PASS
Repeatability
RSD ≤ 2.0% (n=6 preparations)
RSD = 0.42%
PASS
Intermediate Precision
RSD ≤ 2.0% (n=12, across 2 days/analysts)
RSD = 0.58%
PASS
LOD / LOQ
S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)
LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL
PASS
Conclusion
Transitioning from traditional 5 µm fully porous particles to 2.6 µm core-shell technology provides a distinct analytical advantage for the purity assessment of 5-bromo-1-methyl-1H-indole-2-carbaldehyde. By significantly reducing mass transfer resistance, the core-shell method delivers UHPLC-equivalent resolution and efficiency on standard HPLC systems. When validated under ICH Q2(R2) guidelines, this method proves to be highly accurate, precise, and robust, ensuring the integrity of downstream pharmaceutical synthesis.
References[5] "Core-Shell vs Fully Porous Particles Webinar" - Phenomenex. URL: 1]">https://www.phenomenex.com[1] "Validation of Analytical Procedures Q2(R2)" - International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines[6] "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds" - Waters Corporation. URL: 3]">https://www.waters.com[3] "Chapter 5: Comparison of the Performance of Totally Porous and Core-shell Particles" - Royal Society of Chemistry. URL: 2]">https://pubs.rsc.org[2] "Choosing Between Fully Porous and Superficially Porous Particles in HPLC" - Element Lab Solutions. URL: 4]">https://www.elementlabsolutions.com[4] "Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm" - PMC (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2921160/
Analytical Validation of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde: A Comparative Mass Spectrometry Guide
As a Senior Application Scientist, I approach the analytical validation of halogenated indole building blocks not merely as a routine quality control step, but as a mechanistic verification of the molecule's electronic a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the analytical validation of halogenated indole building blocks not merely as a routine quality control step, but as a mechanistic verification of the molecule's electronic and structural environment. 5-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 1287693-76-8) is a highly specialized intermediate utilized in the synthesis of biologically active compounds, including achiral indole-substituted titanocene dichloride derivatives evaluated for potent cytotoxicity [[1]]().
For drug development professionals, selecting the correct mass spectrometry (MS) ionization technique is critical. This guide objectively compares the performance of Electrospray Ionization (ESI) versus Electron Impact (EI) mass spectrometry for validating this specific compound, providing self-validating protocols and high-resolution experimental data.
The Chemical Profile & Causality of MS Selection
The molecular architecture of 5-bromo-1-methyl-1H-indole-2-carbaldehyde (
C10H8BrNO
, Exact Mass: 236.9789 Da) presents three distinct analytical targets:
The basic indole nitrogen (N-methylated): Amenable to protonation.
The C2-carbaldehyde group: Prone to neutral loss of carbon monoxide (CO).
The C5-bromine atom: Provides a distinct isotopic signature.
The choice of MS platform dictates how these features are observed 2.
Soft Ionization (ESI-HRMS): Preserves the intact molecular ion
[M+H]+
. This is crucial for confirming the exact mass and the isotopic signature of the bromine atom without premature cleavage of the labile C-Br bond.
Hard Ionization (GC-EI-MS): Induces extensive, reproducible fragmentation. Bombarding the molecule at 70 eV strips electrons and shatters the compound, which is essential for structural elucidation and mapping the exact positions of the formyl and methyl groups [[3]]().
Comparative MS workflows for 5-bromo-1-methyl-1H-indole-2-carbaldehyde validation.
Comparative Performance: ESI-HRMS vs. EI-MS
To determine the most appropriate validation method for your specific drug development phase, compare the quantitative performance metrics of both systems below.
Analytical Parameter
UHPLC-ESI-HRMS (Soft Ionization)
GC-EI-MS (Hard Ionization)
Ionization Energy
Low (Electrospray voltage ~3.5 kV)
High (70 eV electron bombardment)
Molecular Ion
[M]
Intact
[M+H]+
is highly stable and dominant
Often weak or absent due to rapid cleavage
Key Diagnostic Feature
Exact mass &
79Br/81Br
isotopic doublet
Extensive structural fragmentation library
LOD / Sensitivity
Picogram (pg) to Femtogram (fg) range
Nanogram (ng) range
Primary Application
Purity profiling, trace impurity detection
Structural elucidation, isomer differentiation
Experimental Protocols & Self-Validating Systems
A robust protocol must be self-validating. In mass spectrometry, we engineer causality into the method so that false positives are mathematically impossible.
Protocol A: UHPLC-ESI-HRMS (Purity & Exact Mass Profiling)
The Self-Validating Mechanism: Bromine naturally occurs as approximately 50.69%
79Br
and 49.31%
81Br
. Therefore, any legitimate MS signal for this compound must present as a 1:1 doublet separated by exactly 1.998 Da. If the system detects
m/z
237.9867 without an equally intense peak at
m/z
239.9847, the validation automatically fails, ruling out non-halogenated isobaric impurities.
Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase Causality: Use Mobile Phase A (0.1% Formic acid in water) and B (0.1% Formic acid in acetonitrile). Why? The electron-withdrawing carbaldehyde group reduces the basicity of the indole nitrogen. The 0.1% formic acid forces protonation, ensuring a robust positive mode (ESI+) signal 4.
Detection: Scan
m/z
100–500. Look for the exact mass doublet at 237.9867 and 239.9847 .
Protocol B: GC-EI-MS (Structural Elucidation)
The Self-Validating Mechanism: Standardizing the electron impact at 70 eV ensures that the fragmentation pattern is highly reproducible. The specific loss of 28 Da validates the presence of the carbaldehyde group, differentiating it from isomeric methyl ketones which would primarily lose a methyl radical (15 Da) first.
Sample Preparation: Dissolve the compound in anhydrous ethyl acetate (10 µg/mL).
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column. Ramp oven from 100°C to 280°C at 15°C/min.
Ionization Causality: Apply 70 eV electron bombardment. Why? This specific energy level transfers enough internal energy to shatter the indole ring predictably, allowing cross-referencing against global NIST spectral libraries 3.
Fragmentation Pathways & Logical Relationships
Understanding the fragmentation logic is critical for interpreting MS/MS spectra of indole derivatives. Upon collision-induced dissociation (CID) in tandem mass spectrometry, the protonated molecule undergoes predictable neutral losses 5.
Loss of CO (-28 Da): Ejection of carbon monoxide from the C2-carbaldehyde yields
m/z
209.99.
Loss of
CH3
(-15 Da): Cleavage of the N-methyl group yields
m/z
222.96.
Loss of Br (-79 Da): Homolytic cleavage of the halogen yields the stable indole core at
m/z
159.06.
Key fragmentation pathways of the protonated indole derivative during MS/MS.
A Comparative Guide to the Reproducible Synthesis of 5-Bromo-1-methyl-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of 5-bromo-1-methyl-1H-indole-2-carbaldehyde mak...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of 5-bromo-1-methyl-1H-indole-2-carbaldehyde makes it a valuable precursor for a range of therapeutic agents. However, the synthesis of this molecule is not without its challenges, and achieving consistent yields and purity across multiple batches is a common hurdle for researchers. This guide aims to provide the insights necessary to overcome these challenges.
The Challenge of Regioselectivity in Direct Formylation
A common and direct approach to the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction.[1] However, for N-alkylated indoles such as 5-bromo-1-methyl-1H-indole, this reaction overwhelmingly favors formylation at the C3 position due to the higher electron density at this position. Direct formylation at the C2 position is often not feasible or results in very low yields, making it an unreliable method for reproducible synthesis of the desired isomer. To achieve C2 selectivity, a bulky protecting group on the indole nitrogen is typically required to sterically hinder the C3 position.[1]
Given this inherent challenge, this guide will focus on two more reliable and reproducible alternative strategies for the synthesis of 5-bromo-1-methyl-1H-indole-2-carbaldehyde:
Route A: Reduction of a Carboxylic Acid Precursor. This multi-step approach involves the synthesis of the corresponding indole-2-carboxylic acid, followed by its reduction to the aldehyde.
Route B: Directed ortho-Lithiation and Formylation. This method utilizes organometallic chemistry to achieve regioselective formylation at the C2 position.
Comparative Analysis of Synthetic Routes
Parameter
Route A: Reduction of Carboxylic Acid
Route B: Directed ortho-Lithiation
Overall Yield
Moderate to Good (typically 50-70% over 3 steps)
Good (typically 60-80%)
Purity
Generally high after purification
Can be high, but susceptible to side products
Scalability
More readily scalable
Can be challenging to scale due to the use of organolithiums
Reagent Cost & Handling
Uses common, relatively inexpensive reagents. LiAlH₄ requires careful handling.
Requires cryogenic temperatures and strictly anhydrous conditions. Organolithium reagents are pyrophoric.
Key Reproducibility Factors
Stoichiometry of reducing and oxidizing agents, reaction times, and purity of intermediates.
Precise temperature control, quality of organolithium reagent, and exclusion of moisture and air.
Route A: Synthesis via Reduction of a Carboxylic Acid Precursor
This route is a classic and robust method that builds the desired functionality through a series of reliable transformations. The general workflow involves the formation of the indole ring via a Fischer indole synthesis to yield an indole-2-carboxylate ester, which is then N-methylated. This ester is subsequently reduced to the corresponding alcohol, which is then oxidized to the final aldehyde product.
Synthetic workflow for Route A.
Experimental Protocol for Route A
Step 1: Esterification of 5-Bromo-1H-indole-2-carboxylic acid
To a solution of 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-bromo-1H-indole-2-carboxylate.[2]
Step 2: N-Methylation
To a solution of methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of ester) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
Stir the mixture at 0 °C for 30 minutes.
Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Reduction to the Alcohol
To a stirred suspension of lithium aluminium hydride (LiAlH₄) (1.5 eq) in anhydrous THF (20 mL per gram of ester) at 0 °C under an inert atmosphere, add a solution of methyl 5-bromo-1-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.[3][4]
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF.
Concentrate the filtrate under reduced pressure to yield (5-bromo-1-methyl-1H-indol-2-yl)methanol.
Step 4: Oxidation to the Aldehyde
To a solution of (5-bromo-1-methyl-1H-indol-2-yl)methanol (1.0 eq) in dichloromethane (DCM) (20 mL per gram of alcohol), add activated manganese dioxide (MnO₂) (10 eq).[3][4]
Stir the suspension vigorously at room temperature for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Factors Affecting Reproducibility in Route A
Purity of Starting Materials: The purity of the initial 5-bromo-1H-indole-2-carboxylic acid is crucial as impurities can carry through the synthetic sequence.
Stoichiometry of Reagents: The molar ratios of LiAlH₄ and MnO₂ are critical. An insufficient amount of LiAlH₄ will lead to incomplete reduction, while an excess can be difficult to quench. The activity of MnO₂ can vary between batches, potentially requiring optimization of the amount used and the reaction time.
Reaction Conditions: The temperature control during the LiAlH₄ reduction is important to avoid over-reduction. The vigor of stirring during the heterogeneous MnO₂ oxidation can also impact the reaction rate.
Work-up Procedure: The Fieser workup for the LiAlH₄ reaction must be performed carefully to ensure safe quenching and good recovery of the product.
Route B: Synthesis via Directed ortho-Lithiation and Formylation
This route offers a more direct approach to the target molecule by leveraging the directing effect of the indole nitrogen to achieve regioselective lithiation at the C2 position, followed by quenching with an electrophilic formylating agent.
Synthetic workflow for Route B.
Experimental Protocol for Route B
To a solution of 5-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous THF (20 mL per gram of indole) under an inert atmosphere, cool the mixture to -78 °C.
Add n-butyllithium (n-BuLi) (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
Stir the reaction mixture at -78 °C for 1 hour.
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the temperature below -70 °C.[5]
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-methyl-1H-indole-2-carbaldehyde.
Factors Affecting Reproducibility in Route B
Strictly Anhydrous and Inert Conditions: The success of this reaction is highly dependent on the complete exclusion of water and oxygen, as organolithium reagents are extremely reactive towards both.
Quality and Titration of Organolithium Reagent: The concentration of commercially available n-BuLi can vary. It is crucial to titrate the solution before use to ensure accurate stoichiometry.
Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and the initial stages of formylation is critical to prevent side reactions and decomposition.
Purity of the Starting Indole: The presence of any acidic protons in the starting material or solvent will consume the organolithium reagent, leading to lower yields.
Conclusion
Both Route A and Route B offer viable pathways to 5-bromo-1-methyl-1H-indole-2-carbaldehyde, each with its own set of advantages and challenges. Route A, while longer, utilizes more conventional and scalable reactions, and the intermediates can be purified at each stage, which can contribute to higher final purity and reproducibility. Route B is more atom-economical and direct, but its reliance on cryogenic temperatures and highly reactive organometallic reagents makes it more sensitive to reaction conditions and potentially more difficult to reproduce on a larger scale.
The choice between these two routes will ultimately depend on the specific needs and capabilities of the laboratory. For large-scale synthesis where consistency is paramount, the multi-step reduction route may be preferable. For smaller-scale, research-focused applications where a more direct route is desired, the directed lithiation approach can be highly effective, provided that the necessary precautions are taken to ensure anhydrous and inert conditions.
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BenchChem. (2025). 5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis.
Zhang, H., et al. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 8(1), 1-13.
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Gieshoff, T., & Klussmann, M. (2014). Formylation of Amines. Molecules, 19(6), 7688-7711.
comparative spectroscopic analysis of halogenated indole-2-carbaldehydes
Comparative Spectroscopic Analysis of Halogenated Indole-2-carbaldehydes: A Technical Guide for Structural Elucidation Halogenated indole-2-carbaldehydes are privileged pharmacophores and highly versatile synthetic inter...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Spectroscopic Analysis of Halogenated Indole-2-carbaldehydes: A Technical Guide for Structural Elucidation
Halogenated indole-2-carbaldehydes are privileged pharmacophores and highly versatile synthetic intermediates. They serve as foundational building blocks in the development of conformationally liberated alkaloids[1], Schiff base derivatives[2], and complex thiosemicarbazones[3]. However, the introduction of a halogen atom (F, Cl, Br, I) onto the indole core—most commonly at the sterically and electronically sensitive C3 or C7 positions[4]—drastically perturbs the molecule's electronic topology.
As an Application Scientist, relying solely on basic 1D NMR or generic IR matching is insufficient for rigorous structural elucidation. One must understand the underlying causality of these spectral shifts. This guide provides a comparative framework for analyzing halogenated indole-2-carbaldehydes, detailing the mechanistic rationale behind their spectroscopic signatures and outlining self-validating experimental protocols.
Mechanistic Causality of Halogenation on Spectroscopic Signatures
The spectroscopic behavior of halogenated indole-2-carbaldehydes is governed by a competing interplay of inductive effects (-I) , resonance effects (+R) , and spin-orbit coupling (the Heavy Atom Effect) .
The Heavy Atom Effect in ¹³C NMR: While fluorine deshields its attached carbon via strong inductive withdrawal, heavier halogens (bromine and iodine) induce a paradoxical upfield shift. As the halogen radius increases, spin-orbit coupling between the halogen's lone pairs and the carbon nucleus creates a localized diamagnetic shielding current. Consequently, the C3 carbon of a 3-iodo derivative will appear anomalously upfield (~65 ppm) compared to the unsubstituted indole (~114 ppm).
Carbonyl Conjugation in FTIR: The C=O stretch of the 2-carbaldehyde group is a direct barometer of the indole ring's electron density. Halogens at the C3 position inductively withdraw electron density from the conjugated system. This reduces the resonance contribution of the nitrogen lone pair into the carbonyl group, thereby increasing the C=O double-bond character and shifting the absorption to a higher wavenumber.
Bathochromic Shifts in UV-Vis: Halogens act as auxochromes. As the polarizability of the halogen increases (F < Cl < Br < I), the energy gap between the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) narrows, resulting in a distinct bathochromic (red) shift in the UV-Vis spectrum.
Comparative Spectroscopic Data
To illustrate these electronic effects, the following tables synthesize comparative benchmark data for 3-halo-1H-indole-2-carbaldehydes, anchored by empirical literature standards[5],[3],[4].
To ensure absolute trustworthiness in structural assignment, the analytical workflow must be designed as a self-validating system. The following protocols detail the exact methodologies required to eliminate artifacts and confirm molecular integrity.
Step 1: Sample Preparation & Matrix Control
Action: Dissolve 15–20 mg of the purified halogenated indole-2-carbaldehyde in 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: While CDCl₃ is a standard solvent, anhydrous DMSO-
d6
is explicitly chosen for halogenated indoles. The strongly hydrogen-bonding nature of DMSO locks the indole N-H proton exchange rate, preventing signal broadening. This yields a sharp, integratable N-H singlet (typically between 11.5–12.5 ppm in DMSO), which is critical for confirming that the indole nitrogen has not been inadvertently alkylated during upstream synthesis.
Step 2: Multinuclear & 2D NMR Acquisition
Action: Acquire ¹H (400 MHz) and ¹³C{¹H} (100 MHz) spectra[5]. Immediately follow with a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings (
nJCH
= 8 Hz).
Causality: Relying solely on 1D ¹³C NMR is a critical point of failure when analyzing bromo- or iodo-indoles. Because the heavy atom effect pushes the C3 carbon signal into the aliphatic region (65–105 ppm), it is easily misassigned as an impurity. The HMBC experiment provides self-validation: a definitive 3-bond correlation cross-peak between the aldehyde proton (~10.1 ppm) and the C3 carbon unambiguously confirms the structural framework, regardless of the carbon's anomalous chemical shift.
Step 3: Vibrational Spectroscopy via Diamond ATR-FTIR
Action: Analyze the neat, dry solid using a Fourier-transform infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) module[5].
Causality: Traditional KBr pellet preparation is highly hygroscopic. Absorbed water produces a broad O-H stretch (~3300 cm⁻¹) that completely masks the diagnostic shifts of the indole N-H stretch (3181 cm⁻¹ for the bromo-derivative[5]). Diamond ATR eliminates matrix moisture, allowing for precise measurement of how the halogen's inductive pull tightens the C=O bond.
Step 4: HRMS-ESI Isotopic Profiling
Action: Perform High-Resolution Mass Spectrometry on a Time-of-Flight (TOF) analyzer using Electrospray Ionization (ESI) in positive ion mode[5].
Causality: Beyond exact mass confirmation, the isotopic cluster must be evaluated. The self-validating check here is the M to M+2 ratio. A 3:1 ratio definitively confirms a single chlorine atom[3],[4], while a 1:1 ratio confirms a single bromine atom[5]. This prevents false positives from non-halogenated byproducts that might coincidentally match the nominal mass.
Analytical Workflow Visualization
The logical relationship between sample preparation, multi-modal data acquisition, and structural self-validation is mapped below.
Workflow for the comparative spectroscopic elucidation of halogenated indole-2-carbaldehydes.
References
Spectroscopic and Structural Elucidation of 3-bromo-1H-indole-2-carbaldehyde: A Technical Guide. Benchchem.5
Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. ResearchGate. 2
Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega. 3
Synthesis of C2-Carbonyl Indoles via Visible Light-Induced Oxidative Cleavage of an Aminomethylene Group. The Journal of Organic Chemistry. 4
Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega. 1
As a Senior Application Scientist, I approach chemical disposal not as a regulatory afterthought, but as a critical extension of experimental design. The compound 5-bromo-1-methyl-1H-indole-2-carbaldehyde is a highly val...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical disposal not as a regulatory afterthought, but as a critical extension of experimental design. The compound 5-bromo-1-methyl-1H-indole-2-carbaldehyde is a highly valuable molecular building block in drug development and synthetic chemistry. However, its structural features—specifically the heavy bromine atom and the biologically active indole core—demand precise lifecycle management.
Mishandling this compound at the end of an experiment compromises laboratory safety, violates environmental regulations, and undermines the integrity of your facility's waste management systems. The following guide provides field-proven, mechanistically grounded protocols for the proper disposal of this specific halogenated indole derivative.
Chemical Profiling & Quantitative Data
Before executing any disposal protocol, it is essential to understand the physicochemical properties driving the compound's hazard profile. The indole ring is notoriously toxic to aquatic life (e.g., EC50 for Daphnia magna is ~1 mg/L for base indole)[1][2], while the bromine substituent strictly dictates its thermal destruction pathway.
The Mechanistic Logic of Halogenated Waste Segregation
Why can't this compound go into the standard organic waste carboy?
The causality lies in combustion chemistry. When brominated compounds like 5-bromo-1-methyl-1H-indole-2-carbaldehyde are subjected to standard incineration, they thermally decompose to form highly corrosive hydrobromic acid (HBr) and can catalyze the formation of toxic brominated dioxins and furans[6].
Standard non-halogenated waste incinerators lack the alkaline scrubbing infrastructure required to neutralize these exhaust gases. Therefore, environmental guidelines dictate that any waste stream containing greater than 5% halogens must be strictly segregated[5]. Because the pure compound is ~33.5% bromine by mass, it unequivocally requires specialized rotary kiln incineration equipped with caustic scrubbing systems[6]. Mixing this compound into non-halogenated streams drastically increases disposal costs and creates severe compliance liabilities[7].
Operational Workflow for Disposal
Operational workflow for the segregation and disposal of brominated indole derivatives.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system: the steps inherently prevent cross-contamination and ensure regulatory compliance.
Protocol 1: Disposal of Solid Waste (Powders, Crystals, and Contaminated Consumables)
Collection: Gather all unused or expired 5-bromo-1-methyl-1H-indole-2-carbaldehyde. Include any contaminated weighing paper, spatulas, or Kimwipes used during handling.
Containerization: Place the materials into a chemically compatible, sealable container. Expert Choice: Use wide-mouth High-Density Polyethylene (HDPE) bottles or PTFE-lined glass jars. Causality: Halogenated organics can degrade low-density plastics over time, and PTFE provides maximum chemical inertness against the reactive aldehyde group.
Labeling: Affix a standardized Hazardous Waste tag. Explicitly write "5-Bromo-1-methyl-1H-indole-2-carbaldehyde" and check the boxes for "Halogenated Organic" and "Toxic" .
Storage: Store the sealed container in a designated secondary containment tray within a ventilated waste cabinet, strictly away from strong oxidizing agents.
Protocol 2: Disposal of Liquid Waste (Reaction Mother Liquors)
Segregation: Ensure the receiving waste carboy is explicitly designated for "Halogenated Organic Solvents."
Transfer: Use a closed-funnel system (e.g., a safety funnel with a latching lid) to transfer the solution into the carboy. Causality: This prevents the aerosolization of the indole derivative, which is a known respiratory and eye irritant[2][8].
Validation & Tracking: Maintain a running log of the carboy's contents. Self-Validating Step: If the calculated halogen content of the total solvent mixture exceeds 5%, the entire container must be processed as halogenated waste[5].
Neutralization Check: Ensure no reactive substances (e.g., strong acids or bases used during the indole synthesis) are added to the carboy without prior neutralization to a pH between 5 and 9[5].
Protocol 3: Emergency Spill Response and Decontamination
In the event of an accidental release, immediate containment is required to prevent environmental discharge[2].
Isolation & PPE: Evacuate non-essential personnel. Don nitrile gloves (double-gloving is highly recommended), safety goggles, and a lab coat[2].
Containment (Solid): If the pure powder is spilled, gently sweep it up using non-sparking tools to avoid generating combustible dust concentrations[8]. Do not use a standard vacuum, as it will exhaust toxic particulates into the lab atmosphere.
Containment (Liquid): If dissolved in a solvent, apply an inert absorbent pad or vermiculite over the spill.
Decontamination: Wash the affected surface thoroughly with a mild detergent and water.
Validation of Cleanup: Collect all absorbent materials and wash water into the hazardous waste stream. Self-Validating Step: Because many indole derivatives exhibit UV fluorescence, use a handheld UV lamp to inspect the spill area. If fluorescence is detected, repeat the detergent wash until the area is completely clear.
Personal protective equipment for handling 5-bromo-1-methyl-1H-indole-2-carbaldehyde
As a Senior Application Scientist, I understand that handling halogenated heterocyclic building blocks requires moving beyond generic safety data sheets. 5-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS 1287693-76-8) is a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling halogenated heterocyclic building blocks requires moving beyond generic safety data sheets. 5-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS 1287693-76-8) is a highly valuable intermediate in drug discovery, particularly for synthesizing kinase inhibitors and fluorescent probes. However, its specific molecular architecture demands a rigorous, causality-driven approach to personal protective equipment (PPE) and operational logistics.
Here is your comprehensive, field-validated guide to safely handling, solubilizing, and disposing of this compound.
Hazard Causality: The "Why" Behind the PPE
To design a self-validating safety protocol, we must first deconstruct the molecule's reactivity profile. The hazards of 5-bromo-1-methyl-1H-indole-2-carbaldehyde are driven by three distinct structural and physical factors:
Electrophilic Aldehyde Moiety: The C2-formyl group (-CHO) is highly reactive toward nucleophiles. Upon contact with biological tissues, it can form Schiff bases with primary amines in skin proteins and mucous membranes, leading to acute contact dermatitis and serious eye irritation (H315, H319)[1],[2].
Halogenated Indole Core: The C5-bromine atom significantly increases the molecule's lipophilicity (LogP)[3]. While this is advantageous for pharmacological membrane permeability, it dangerously enhances the chemical's ability to cross the human stratum corneum. If the powder is dissolved in organic carrier solvents (like DMSO or DMF), these solvents act as penetration enhancers, carrying the brominated indole directly through standard nitrile gloves and into the bloodstream.
Particulate Aerodynamics: Supplied as a fine crystalline powder, this compound is prone to electrostatic suspension. Inhalation of these micro-particulates causes severe respiratory tract irritation (H335)[1]. OSHA guidelines strictly mandate dust suppression and ventilation controls for such irritating powders[4],[5].
Quantitative PPE Matrix
Based on the molecular hazards, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications for required PPE.
PPE Category
Specification / Standard
Material / Data
Replacement Frequency
Hand Protection (Dry Powder)
EN 374 / ASTM D6978
Nitrile (Minimum thickness: 0.11 mm)
Single use; replace every 2 hours or upon suspected micro-tear.
Hand Protection (In Solvent)
High permeation resistance
Butyl Rubber or Laminate (e.g., Silver Shield, >0.30 mm)
Immediate replacement upon chemical contact.
Eye Protection
ANSI Z87.1 / EN 166
Polycarbonate Chemical Goggles
N/A (Decontaminate after use).
Respiratory Protection
NIOSH N95 / P100
Particulate filtration >99.9%
Daily/per shift (Only required if hood fails).
Body Protection
NFPA 2112
Flame-resistant Nomex/Cotton blend
Weekly laundering via specialized lab service.
Operational Workflow: Weighing & Solubilization
The highest risk of exposure occurs during the transfer of the dry powder. This protocol utilizes a self-validating "tare-transfer-seal" methodology to eliminate aerosolization risks[6].
Step-by-Step Methodology:
Environmental Validation: Before opening the reagent, verify the fume hood face velocity is between 80–120 feet per minute (fpm) using the digital monitor. Self-Validation: If the alarm sounds, halt operations immediately.
Static Mitigation: Fine brominated powders hold static charges. Use an anti-static ionizer gun on your micro-spatula and the amber glass receiving vial for 10 seconds. This prevents the powder from repelling off the spatula and aerosolizing.
Tare-Transfer-Seal: Place the tared vial inside the fume hood. Transfer the required mass of 5-bromo-1-methyl-1H-indole-2-carbaldehyde. Immediately cap the receiving vial tightly.
In-Hood Solubilization: Never transport the unsealed dry powder across the lab. Inject your assay solvent (e.g., ) directly into the vial through a septum, or open the vial only within the hood's safe working zone to add the solvent.
Decontamination: Wipe down the balance pan and spatulas with a lint-free wipe soaked in 70% isopropanol to neutralize and capture any residual dust.
Fig 1. Safe handling and solubilization workflow for halogenated indole powders.
Spill Response & Disposal Plan
A spill of 5-bromo-1-methyl-1H-indole-2-carbaldehyde requires immediate, calculated action to prevent inhalation exposure and environmental contamination.
Step-by-Step Methodology:
Isolation: Immediately halt work. If the spill is outside the fume hood, instruct colleagues to step back to prevent tracking the powder.
Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping mechanically aerosolizes the irritating aldehyde powder[6]. Instead, gently mist the spill perimeter with a low-volatility solvent (e.g., 70% isopropanol) to collapse the dust cloud and bind the particulates.
Collection: Layer absorbent chemical pads over the moistened powder. Gently press down to absorb.
Waste Segregation: Place all contaminated pads, gloves, and wipes into a designated "Halogenated Organic Waste" container. Causality: The presence of the C5-bromine atom dictates that this waste cannot be mixed with standard non-halogenated organic waste, as incineration of halogens requires specialized scrubbers to prevent corrosive gas emissions.
Occupational Safety and Health Administration (OSHA) - Hazard Communication Standard & Health Hazard Criteria (Powders and Irritants). Available at: [Link]
Occupli Safety Consulting - The Controls Required for Handling Powder Irritants. Available at:[Link]